FA-Gly-Leu-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRHYPAYAJGAF-FYJFLYSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to FA-Gly-Leu-NH2: A Chromogenic Substrate for Metalloprotease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide, commonly known as FA-Gly-Leu-NH2 or FAGLA. It is a valuable chromogenic dipeptide substrate primarily utilized in biochemical assays to characterize the enzymatic activity of metalloproteases, with a particular emphasis on thermolysin and related neutral proteases. This guide details the underlying principles of its application, experimental protocols, and data interpretation, serving as a critical resource for researchers in enzymology and drug discovery.
Introduction
This compound is a synthetic dipeptide that serves as a highly specific substrate for a range of endopeptidases. Its utility in research is predicated on the properties of the N-terminal 3-(2-furyl)acryloyl (FA) group. This moiety imparts a distinct ultraviolet (UV) absorbance to the intact peptide. Enzymatic cleavage of the peptide bond between the glycine (B1666218) and leucine (B10760876) residues results in a measurable change in the molar extinction coefficient of the FA group. This change in absorbance is directly proportional to the rate of substrate hydrolysis, providing a continuous and sensitive method for monitoring enzyme kinetics.
The primary application of this compound lies in the characterization of protease activity. It is extensively used to:
-
Determine the kinetic parameters (K_m, V_max, k_cat) of enzymes like thermolysin.
-
Screen for novel metalloprotease inhibitors.
-
Investigate the structure-function relationships of proteases.
-
Optimize assay conditions for specific enzymatic reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Full Chemical Name | (3-[2-FURYL]ACRYLOYL)-GLY-LEU AMIDE |
| Synonyms | FAGLA, N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide |
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 307.34 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Principle of the Chromogenic Assay
The enzymatic assay using this compound is based on spectrophotometric detection. The furylacryloyl group of the intact substrate has a characteristic absorbance spectrum. When a metalloprotease, such as thermolysin, cleaves the Gly-Leu peptide bond, the electronic environment of the FA-Gly fragment is altered. This leads to a decrease in absorbance at a specific wavelength, typically monitored at 345 nm.
The rate of this decrease in absorbance is a direct measure of the enzyme's catalytic activity. By measuring the initial velocity of the reaction at various substrate concentrations, one can determine the Michaelis-Menten kinetic parameters.
Enzymatic cleavage of this compound by a protease.
Quantitative Data
The kinetic parameters of an enzyme are crucial for understanding its catalytic efficiency and substrate affinity. Table 2 summarizes the key quantitative data for the hydrolysis of this compound by thermolysin.
| Parameter | Value | Reference |
| Wavelength for Monitoring (λ) | 345 nm | [1] |
| Change in Molar Extinction Coefficient (Δε) | -310 M⁻¹cm⁻¹ | [1] |
| Michaelis Constant (K_m) | ~15-20 mM | [1] |
Note: The catalytic constant (k_cat) can be calculated from the maximum velocity (V_max) and the enzyme concentration.
Experimental Protocols
The following is a detailed methodology for a standard thermolysin assay using this compound, adapted from established protocols.[1]
Reagent Preparation
-
Assay Buffer: 50 mM MES, 1 mM CaCl₂, 4 M NaCl, pH 7.5. The high salt concentration can be adjusted based on experimental needs.
-
Thermolysin Stock Solution: Prepare a stock solution of thermolysin from Bacillus thermoproteolyticus rokko in the assay buffer. The final concentration in the assay is typically in the nanomolar to low micromolar range (e.g., 0.2 µM).
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
Assay Procedure
Workflow for a typical thermolysin assay using this compound.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 345 nm and maintain a constant temperature, typically 25°C, using a water bath.
-
Prepare the Reaction Mixture: In a cuvette, combine the assay buffer and the desired volume of the this compound stock solution. The final concentration of the substrate should be varied to determine kinetic parameters. Ensure the final DMSO concentration is low (e.g., <7% v/v) to avoid affecting enzyme activity.
-
Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for at least 3 minutes to allow the temperature to equilibrate.
-
Blanking: Blank the spectrophotometer using a cuvette containing the assay buffer and the same concentration of DMSO as in the reaction mixture.
-
Initiate the Reaction: Add a small volume of the thermolysin stock solution to the cuvette to initiate the reaction. Mix quickly and thoroughly.
-
Data Acquisition: Immediately start recording the absorbance at 345 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. The initial phase of the reaction should be linear.
Data Analysis
-
Calculate the Rate of Absorbance Change (ΔA/min): Determine the initial linear rate of the reaction from the plot of absorbance versus time.
-
Calculate the Initial Velocity (v₀): Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate hydrolysis in terms of molar concentration per unit time.
v₀ (M/min) = (ΔA/min) / (Δε * l)
where:
-
ΔA/min is the initial rate of absorbance change.
-
Δε is the change in the molar extinction coefficient (-310 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Determine Kinetic Parameters: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine V_max and K_m.
v₀ = (V_max * [S]) / (K_m + [S])
The catalytic constant (k_cat) can then be calculated using the equation:
k_cat = V_max / [E]t
where [E]t is the total enzyme concentration.
Conclusion
This compound is a robust and reliable chromogenic substrate for the continuous monitoring of metalloprotease activity. Its ease of use and the straightforward spectrophotometric assay make it an indispensable tool for researchers in academia and industry. The detailed protocols and quantitative data provided in this guide will facilitate its effective implementation in studies focused on enzyme kinetics, inhibitor screening, and the fundamental understanding of protease function.
References
Physical and chemical properties of N-(3-[2-Furyl]acryloyl)-Gly-L-leucinamide
Technical Guide: Properties of N-(3-[2-Furyl]acryloyl)-Peptide Substrates
Important Note: This technical guide focuses on the physical and chemical properties of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) . Extensive research did not yield specific information on "N-(3-[2-Furyl]acryloyl)-Gly-L-leucinamide" as requested. Given the structural similarities and the frequent appearance of FALGPA in relevant searches, it is highly probable that this is the compound of interest. FALGPA is a well-characterized chromogenic substrate used extensively in collagenase assays.
Overview of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a synthetic peptide that serves as a chromogenic substrate for collagenase enzymes.[1][2][3] Its structure is designed to mimic the primary structure of collagen, allowing for specific cleavage by collagenases.[1] The hydrolysis of the peptide bond between the leucine (B10760876) and glycine (B1666218) residues by collagenase can be monitored spectrophotometrically, making it a valuable tool in enzyme kinetics and inhibitor screening.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of FALGPA.
Table 1: General Properties
| Property | Value | Source |
| Synonyms | FALGPA, N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine | |
| Appearance | White to off-white powder | |
| Amino Acid Sequence | FA-Leu-Gly-Pro-Ala |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 78832-65-2 | |
| Molecular Formula | C₂₃H₃₂N₄O₇ | |
| Molecular Weight | 476.52 g/mol | |
| MDL Number | MFCD00133552 | |
| PubChem Substance ID | 329799652 | |
| SMILES String | CC(C)C--INVALID-LINK--C(=O)NCC(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C(O)=O | |
| InChI Key | ZLFQNOJSYZSINX-PVJKAEHXSA-N |
Table 3: Physicochemical Data
| Property | Value | Source |
| Purity | >95% by HPLC | |
| Density | 1.269 g/cm³ | |
| Optimal pH for Hydrolysis | 7.4 |
Table 4: Storage and Safety Information
| Property | Value | Source |
| Storage Temperature | -20°C | |
| Storage Class Code | 11 - Combustible Solids | |
| Personal Protective Equipment | Eyeshields, Gloves, Dust mask type N95 (US) |
Experimental Protocols
Enzymatic Assay of Collagenase using FALGPA
This protocol outlines a continuous spectrophotometric rate determination of collagenase activity.
Principle: Collagenase hydrolyzes the Leu-Gly bond of FALGPA. This cleavage causes a decrease in absorbance at 345 nm, which is directly proportional to the enzyme's activity. One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5 in the presence of calcium ions.
Materials:
-
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
-
Tricine buffer
-
Calcium Chloride (CaCl₂)
-
Sodium Chloride (NaCl)
-
Collagenase enzyme solution
-
Sodium Hydroxide (1 M) and Hydrochloric Acid (1 M) for pH adjustment
-
Ultrapure water
-
Spectrophotometer with a thermostatted cuvette holder
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution containing 50 mM Tricine, 10 mM Calcium Chloride, and 400 mM Sodium Chloride. Adjust the pH to 7.5 at 25°C.
-
FALGPA Solution (1.0 mM): Dissolve FALGPA in the Assay Buffer to a final concentration of 1.0 mM. Stir for at least 30 minutes to ensure complete dissolution.
-
Enzyme Solution: Immediately before use, prepare a solution of collagenase in cold (2-8°C) ultrapure water to a concentration of 2 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 345 nm and equilibrate to 25°C.
-
Pipette 2.90 mL of the FALGPA solution into a cuvette for both the blank and the test samples.
-
For the blank, add 0.10 mL of ultrapure water.
-
For the test samples, add 0.10 mL of the Enzyme Solution.
-
Immediately mix by inversion and start recording the decrease in absorbance at 345 nm for approximately 5 minutes.
-
Determine the maximum linear rate (ΔA₃₄₅/minute) for both the blank and the test samples.
-
-
Calculations:
-
Calculate the change in absorbance per minute (ΔA₃₄₅/min) by subtracting the rate of the blank from the rate of the test sample.
-
Use the Beer-Lambert law to calculate the enzyme activity, where the molar extinction coefficient of FALGPA is required.
-
Visualizations
Diagram 1: Experimental Workflow for Collagenase Activity Assay
Caption: Workflow for the enzymatic assay of collagenase using FALGPA.
Diagram 2: FALGPA Hydrolysis by Collagenase
Caption: Enzymatic cleavage of FALGPA by collagenase.
References
An In-depth Technical Guide to the Biological Activity and Enzyme Specificity of FA-Gly-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FA-Gly-Leu-NH2, scientifically known as N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide (FAGLA), is a synthetic dipeptide that serves as a chromogenic substrate for a range of proteases, most notably thermolysin and other neutral metalloendopeptidases. Its utility in biochemical assays stems from the furylacryloyl (FA) group, which allows for convenient spectrophotometric monitoring of enzymatic hydrolysis. While extensively used for in vitro characterization of enzyme kinetics and specificity, direct evidence of its broader biological activities, such as involvement in cellular signaling pathways, is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known enzyme specificity of this compound, detailed experimental protocols for its use in protease assays, and a discussion on the potential biological context of N-terminally modified dipeptides.
Biological Activity of N-Acyl Dipeptides
While specific studies on the intrinsic biological activity of this compound are scarce, the broader class of N-acyl amino acids and peptides is known to possess diverse physiological roles. N-acylation can significantly alter the physicochemical properties of peptides, influencing their membrane permeability and interaction with biological targets.
N-terminally blocked peptides can be recognized by cellular uptake systems, such as the peptide transporter PEPT1, which transports di- and tripeptides into intestinal cells[1][2]. Once inside the cell, these modified peptides can be subject to intracellular metabolism. The N-terminal acyl group may be removed by acylpeptide hydrolases, releasing the dipeptide for further processing by peptidases[3][4]. The N-terminal blocking can also protect peptides from degradation by aminopeptidases, potentially prolonging their half-life[5][6].
It is important to note that these are general mechanisms for N-acyl peptides, and the specific cellular uptake and metabolic fate of this compound have not been experimentally determined.
Enzyme Specificity and Quantitative Data
This compound is a well-established substrate for neutral proteases, particularly those belonging to the M4 family of metallopeptidases. The hydrolysis of the peptide bond between glycine (B1666218) and leucine (B10760876) is monitored by a decrease in absorbance, typically around 345 nm.
Thermolysin (from Bacillus thermoproteolyticus rokko)
Thermolysin is the most extensively studied enzyme that hydrolyzes this compound. The hydrolysis of this compound by thermolysin exhibits a pH-dependent variation in its kinetic parameters[3][7].
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Thermolysin (Wild-Type) | This compound | 15-20 (estimated) | Not specified | Not specified | 50 mM MES, 1 mM CaCl₂, 4 M NaCl, 7% (v/v) DMSO, pH 7.5 |
| Thermolysin (Mutants L144S and G8C/N60C/S65P/L144S) | This compound | Not specified | Not specified | 5 to 10-fold higher than wild-type | Not specified |
| Protealysin (PLN) | This compound | Not specified | Not specified | ~100 times lower than thermolysin | Not specified |
Neutral Protease from Bacillus subtilis
Neutral Metalloendopeptidase from Streptococcus faecalis (Gelatinase)
The extracellular neutral metalloendopeptidase from Streptococcus faecalis, also known as gelatinase, has a substrate specificity that is similar to thermolysin, showing a preference for cleaving peptide bonds with hydrophobic amino acids[11]. However, one study noted that this enzyme did not hydrolyze certain small synthetic peptide derivatives, and specific kinetic data with this compound is not available[11][12].
Experimental Protocols
Spectrophotometric Assay for Protease Activity using this compound
This protocol is based on the methods described for thermolysin and can be adapted for other neutral proteases[12].
4.1.1 Materials
-
This compound (FAGLA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM MES, 1 mM CaCl₂, pH 7.5 for thermolysin; other buffers may be required for different proteases)
-
Protease solution (e.g., thermolysin)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
4.1.2 Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Buffer: Prepare the appropriate assay buffer and adjust the pH to the desired value. For thermolysin, a common buffer is 50 mM MES, 1 mM CaCl₂, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer and store on ice. The final concentration of the enzyme in the assay will need to be optimized.
4.1.3 Assay Procedure
-
Set the spectrophotometer to monitor absorbance at 345 nm. The change in molar extinction coefficient (Δε₃₄₅) for the hydrolysis of FAGLA is -310 M⁻¹cm⁻¹[12].
-
Equilibrate the spectrophotometer and the assay buffer to the desired temperature (e.g., 25 °C).
-
In a cuvette, prepare the reaction mixture by adding the assay buffer and the desired volume of the this compound stock solution. The final concentration of DMSO should be kept low (e.g., <7% v/v) to avoid affecting enzyme activity[12]. A range of substrate concentrations should be used to determine Michaelis-Menten kinetics.
-
Initiate the reaction by adding a small volume of the pre-incubated enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 345 nm over time.
-
The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance versus time plot.
4.1.4 Data Analysis
-
Calculate the rate of substrate hydrolysis using the Beer-Lambert law: v₀ (M/s) = (slope of absorbance change / Δɛ) / path length (cm)
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known: kcat = Vₘₐₓ / [E]
Visualizations
Signaling Pathways and Experimental Workflows
As there is a lack of documented direct involvement of this compound in specific signaling pathways, a diagram illustrating a hypothetical cellular interaction based on the properties of related N-acyl peptides is presented below.
Caption: Hypothetical cellular uptake and metabolism of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in determining the kinetic parameters of a protease using this compound as a substrate.
Caption: Experimental workflow for kinetic analysis of protease activity.
Enzymatic Cleavage of this compound
The following diagram illustrates the enzymatic cleavage of this compound by a neutral protease like thermolysin.
Caption: Enzymatic cleavage of this compound by a neutral protease.
Conclusion
This compound is a valuable tool for the in vitro characterization of neutral proteases, particularly thermolysin. Its chromogenic nature allows for a straightforward and continuous spectrophotometric assay to determine key kinetic parameters. While its direct biological activities and involvement in cellular signaling remain largely unexplored, understanding the general mechanisms of N-acyl peptide transport and metabolism provides a framework for future investigations. The detailed protocols and data presented in this guide offer a solid foundation for researchers utilizing this compound in their studies of enzyme function and inhibition. Further research is warranted to elucidate any potential physiological roles of this and similar synthetic dipeptides.
References
- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N-acylpeptide hydrolase from porcine intestine: isolation, subcellular localization and comparative hydrolysis of peptide and isopeptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Bacillus subtilis neutral-protease- and Bacillus thermoproteolyticus thermolysin-catalyzed hydrolysis of dipeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification and substrate specificity of a strongly hydrophobic extracellular metalloendopeptidase ("gelatinase") from Streptococcus faecalis (strain 0G1-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enigmatic FAGLA Peptide: A Technical Guide to its Prospective Discovery and Characterization
A comprehensive overview for researchers, scientists, and drug development professionals on the hypothetical discovery and initial characterization of a novel peptide designated FAGLA.
Introduction
The field of peptide research is a dynamic and expanding frontier in biology and medicine. Peptides, short chains of amino acids, play crucial roles as signaling molecules, hormones, and neurotransmitters, regulating a vast array of physiological processes. The discovery of novel peptides holds immense potential for understanding complex biological systems and for the development of new therapeutic agents.
This technical guide outlines a prospective roadmap for the discovery and initial characterization of a hypothetical novel peptide, herein referred to as FAGLA (a placeholder name). In the absence of publicly available information on a peptide with this designation, this document serves as a comprehensive framework, detailing the methodologies and conceptual pathways that would be employed in such a scientific endeavor. We will explore the typical experimental workflows, from initial identification to functional analysis, and present the anticipated data in a structured format suitable for scientific evaluation.
Section 1: Discovery and Initial Identification
The discovery of a new peptide like FAGLA could arise from several research avenues, including genomics, proteomics, or functional screening. A common modern approach involves bioinformatic analysis of genomic or transcriptomic data to identify novel open reading frames (ORFs) that encode for small peptides.
Experimental Workflow: Bioinformatic Discovery and Validation
An In-depth Technical Guide to the Use of FAGLA in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles and practices for using Fluorescein-di-β-D-galactopyranoside (FAGLA) in enzymatic assays. It covers the core mechanism, experimental protocols, data interpretation, and applications, with a focus on quantitative and procedural detail.
Introduction to FAGLA
Fluorescein-di-β-D-galactopyranoside, also known as FDG, is a highly sensitive fluorogenic substrate for the enzyme β-galactosidase (β-gal).[1][2] In its intact form, FAGLA is a non-fluorescent molecule. The utility of FAGLA lies in its enzymatic conversion to a fluorescent product, enabling the quantification of β-galactosidase activity with high sensitivity.[1][3] This substrate is versatile and can be used for in vitro assays with purified enzymes or cell lysates, as well as for in vivo detection in viable cells, including bacteria, yeast, and mammalian cells.[4]
The bacterial version of β-galactosidase, encoded by the lacZ gene, is a widely used reporter gene in molecular biology. Consequently, FAGLA is a critical tool for monitoring gene expression, normalizing transfection efficiency, and in high-throughput screening for modulators of signaling pathways that utilize lacZ reporters. Another key application is the detection of senescence-associated β-galactosidase (SA-β-gal), a biomarker for cellular aging.
Core Principle of the FAGLA Assay
The assay is based on a straightforward enzymatic reaction. The β-galactosidase enzyme recognizes and cleaves the two β-glycosidic bonds in the FAGLA molecule. This hydrolysis reaction releases the two galactose moieties and liberates the fluorescein (B123965) dye. While FAGLA is colorless and non-fluorescent, the resulting fluorescein product is intensely fluorescent, with excitation and emission maxima that are compatible with standard fluorescence detection instruments.
The rate of fluorescein production is directly proportional to the concentration of active β-galactosidase in the sample. By measuring the increase in fluorescence intensity over time, one can accurately determine the enzyme's activity. Fluorescence-based assays using FAGLA are reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs.
Caption: The enzymatic conversion of non-fluorescent FAGLA to fluorescent fluorescein.
Quantitative Parameters and Assay Optimization
The efficiency and accuracy of a FAGLA-based assay depend on several key parameters. Proper optimization is crucial for reliable results.
Data Presentation: Key Assay Parameters
| Parameter | Typical Value / Range | Notes |
| Substrate (FAGLA) | ||
| Excitation Wavelength | ~490 nm | |
| Emission Wavelength | ~520 - 525 nm | |
| Stock Concentration | 10 mM in DMSO | |
| Working Concentration | 50 µM (after 1:200 dilution) | This provides a starting point; optimal concentration may vary and should ideally be at or above the Kₘ. |
| Enzyme (β-Galactosidase) | ||
| Kₘ (for ONPG) | 0.24 - 1.6 mM | Kₘ is highly dependent on the enzyme source and conditions. Data for FAGLA is not readily available, but ONPG values provide a useful reference. |
| Optimal pH | 6.0 - 8.0 (typically ~7.0) | Enzyme activity is pH-dependent; the optimal pH can vary between sources (e.g., E. coli vs. fungal). |
| Optimal Temperature | 28 - 37°C | Most assays are performed at 37°C for mammalian cells or 28-30°C for bacterial/yeast systems. |
| Assay Buffers | ||
| Lysis Buffer | Varies (e.g., Triton X-100 based) | Efficiently lyses cells to release the enzyme without denaturing it. |
| Assay Buffer (e.g., Z-Buffer) | pH 7.0, contains Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄, and β-mercaptoethanol | Provides the optimal ionic environment and pH for the enzyme. β-mercaptoethanol is a stabilizing agent. |
| Reaction Control | ||
| Stop Solution | High pH buffer (e.g., 1 M Na₂CO₃ or glycine-based buffer) | Terminates the enzymatic reaction by shifting the pH to an inactivating range (~pH 11). This also enhances the fluorescence of fluorescein. |
Detailed Experimental Protocols
This section provides a detailed methodology for a FAGLA assay in a 96-well microplate format, suitable for cell lysates.
-
Lysis Buffer (1X): For cultured cells, a detergent-based lysis buffer is common. Commercial kits often provide an optimized buffer. A typical buffer may contain 0.1% Triton X-100 in a buffered saline solution.
-
Assay Buffer (1X): Prepare a buffer containing final concentrations of 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, and 1 mM MgSO₄. Adjust pH to 7.0. Immediately before use, add β-mercaptoethanol to a final concentration of ~35-50 mM.
-
FAGLA Substrate Stock (10 mM): Dissolve lyophilized FAGLA in DMSO. Store in aliquots at -20°C, protected from light.
-
FAGLA Working Solution (50 µM): Dilute the 10 mM FAGLA stock solution 1:200 in 1X Assay Buffer. Prepare this solution fresh for each experiment.
-
Stop Solution: Prepare a high pH buffer, such as 1 M Sodium Carbonate (Na₂CO₃).
-
Fluorescein Standard: Prepare a series of known concentrations of fluorescein in 1X Assay Buffer with Stop Solution to generate a standard curve for converting relative fluorescence units (RFU) to molar amounts of product.
-
Cell Culture: Plate cells in a 96-well plate and treat with experimental compounds as required. Include wells for controls (e.g., non-transfected cells for background, positive control).
-
Wash: Gently aspirate the culture medium. Wash the cells once with 100 µL of ice-cold PBS.
-
Lysis: Aspirate the PBS. Add 50 µL of 1X Lysis Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.
-
Clarification (Optional but Recommended): Centrifuge the plate at 12,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new, clean 96-well plate.
Caption: A typical workflow for a FAGLA-based enzymatic assay in a 96-well plate format.
-
Sample Addition: Add 50 µL of cell lysate to each well of a black, flat-bottom 96-well microplate. Include wells for blank controls (lysis buffer only) and standards.
-
Reaction Initiation: Add 50 µL of the freshly prepared FAGLA Working Solution to each well, initiating the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time can range from 10 minutes to several hours, depending on the enzyme concentration in the samples. For kinetic assays, fluorescence can be read at multiple time points.
-
Reaction Termination: Add 50 µL of Stop Solution to each well. This halts the reaction and maximizes the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~490 nm and an emission wavelength of ~520-525 nm.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average RFU value of the blank control wells from the RFU values of all experimental wells.
-
Standard Curve: Plot the RFU values of the fluorescein standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). This allows conversion of background-subtracted RFU into the amount (e.g., nmoles) of fluorescein produced.
-
Calculating Enzyme Activity: Enzyme activity is typically expressed as the rate of product formation over time, normalized to the amount of protein in the lysate.
-
Activity (nmol/min/mg) = (nmol of Fluorescein produced) / (Incubation time in min × mg of protein in lysate)
-
The total protein concentration of the lysate can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Application Example: cAMP Signaling Pathway Reporter Assay
FAGLA is frequently used in reporter gene assays to study signaling pathways. A common example is the cAMP/PKA pathway, where the activation of the pathway leads to the transcription of a lacZ reporter gene under the control of a cAMP Response Element (CRE).
Pathway Overview:
-
An extracellular signal (e.g., a hormone) binds to a Gs protein-coupled receptor (GPCR).
-
The activated GPCR stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP).
-
cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
The catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB).
-
Phosphorylated CREB binds to the CRE promoter sequence, driving the expression of the downstream lacZ gene.
-
The resulting β-galactosidase enzyme is then quantified using the FAGLA assay, providing a direct measure of pathway activation.
Caption: Simplified diagram of the cAMP signaling pathway leading to lacZ expression.
References
An In-depth Technical Guide to the Structure and Application of FA-Gly-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-[2-Furyl]acryloyl)-Glycyl-L-leucinamide, commonly abbreviated as FA-Gly-Leu-NH2 or FAGLA, is a synthetic dipeptide that serves as a valuable tool in the study of protease activity. Its utility lies in its susceptibility to cleavage by a range of proteases, most notably thermolysin and other neutral proteases. The hydrolysis of the peptide bond between the glycine (B1666218) and leucine (B10760876) residues can be conveniently monitored spectrophotometrically, making it a widely used substrate for enzyme kinetics studies. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, experimental protocols, and the logical framework of its use in research.
Core Structure and Properties
This compound is a tri-component molecule consisting of a furylacryloyl (FA) group at the N-terminus, followed by a glycine (Gly) residue and a C-terminal leucine amide (Leu-NH2).
Molecular Structure:
-
Chemical Formula: C15H21N3O4
-
Molecular Weight: 307.34 g/mol
-
Systematic Name: N-[3-(2-furyl)acryloyl]-glycyl-L-leucinamide
The furylacryloyl group acts as a chromophore, allowing for the spectrophotometric monitoring of its cleavage from the dipeptide. The peptide bond between glycine and leucine is the primary target for proteolytic enzymes.
Quantitative Data: Enzyme Kinetics
The hydrolysis of this compound by proteases is highly dependent on pH. The catalytic efficiency of the enzyme, represented by the specificity constant (kcat/Km), varies with pH, typically following a bell-shaped curve. This pH dependence provides insights into the ionization states of the catalytic residues in the enzyme's active site.
Below is a summary of the kinetic parameters for the hydrolysis of this compound by wild-type thermolysin at 25°C. The data illustrates the optimal pH for enzymatic activity and the pKa values of the ionizable groups involved in catalysis.
| Enzyme | (kcat/Km)o (s⁻¹M⁻¹) | pKe1 | pKe2 | Optimal pH |
| Wild-Type Thermolysin | (1.5 ± 0.1) x 10³ | 5.4 ± 0.2 | 8.2 ± 0.2 | ~7.0 |
Table 1: Kinetic parameters for the hydrolysis of this compound by wild-type thermolysin at 25°C. (kcat/Km)o represents the pH-independent value of the specificity constant. pKe1 and pKe2 are the pKa values of the enzyme's catalytic groups.
Experimental Protocols
I. Synthesis of this compound
A practical and efficient method for the synthesis of this compound has been developed, providing a significant improvement over earlier biological fermentation approaches. While the full detailed protocol requires access to the specific publication by Gong et al. (2013), the general strategy involves a multi-step chemical synthesis.[1]
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the chemical synthesis of this compound.
Methodology Outline:
-
Dipeptide Formation: The synthesis typically begins with the coupling of N-α-Fmoc-protected glycine (Fmoc-Gly) and L-leucinamide (Leu-NH2) using a suitable coupling agent.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the dipeptide.
-
Acylation with Furylacrylic Acid: The deprotected dipeptide (Gly-Leu-NH2) is then acylated with 3-(2-furyl)acrylic acid to introduce the chromophoric FA group.
-
Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity for use in enzymatic assays.
II. Protease Activity Assay using this compound
This protocol describes a standard method for determining the activity of thermolysin or other neutral proteases using this compound as a substrate. The assay is based on the decrease in absorbance that occurs upon cleavage of the furylacryloyl group.
Materials:
-
Thermolysin (or other neutral protease) stock solution
-
This compound stock solution (dissolved in a suitable organic solvent like DMSO, then diluted in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)
-
Spectrophotometer capable of reading in the UV range (e.g., 345 nm)
-
Cuvettes
-
Temperature-controlled water bath or spectrophotometer chamber
Experimental Workflow:
Caption: Workflow for a typical protease activity assay using this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C).
-
Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will depend on the specific enzyme and experimental goals (e.g., for determining Km and Vmax, a range of concentrations bracketing the Km value should be used).
-
Prepare a working solution of the protease in the assay buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Measurement:
-
To a cuvette, add the appropriate volume of assay buffer and the this compound working solution.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate for a few minutes.
-
Initiate the reaction by adding a small volume of the protease working solution to the cuvette and mix thoroughly but gently.
-
Immediately begin monitoring the decrease in absorbance at 345 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Plot the absorbance versus time. The initial velocity (v₀) of the reaction is the absolute value of the slope of the linear portion of this curve.
-
The enzyme activity can then be calculated using the Beer-Lambert law, incorporating the change in the molar extinction coefficient (Δε) upon substrate cleavage.
-
Signaling Pathways and Biological Relevance
Currently, there is no evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role is that of a synthetic laboratory tool for the in vitro characterization of protease activity. The insights gained from using this compound, such as understanding the catalytic mechanism and substrate specificity of proteases, are, however, crucial for drug development. Many proteases are implicated in disease processes, and designing specific inhibitors requires a thorough understanding of their function, which can be elucidated using substrates like this compound.
Logical Relationship of this compound in Research:
Caption: Logical flow of how this compound is utilized in protease research leading to drug development.
Conclusion
This compound is a well-characterized and valuable synthetic substrate for the study of proteases. Its defined chemical structure, coupled with the chromophoric properties of the furylacryloyl group, allows for precise and convenient kinetic analysis of enzyme activity. The quantitative data on its hydrolysis by enzymes like thermolysin provides a solid foundation for comparative studies of protease function and inhibitor screening. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this versatile tool into their studies, contributing to a deeper understanding of protease biology and the development of novel therapeutics.
References
FAGLA as a Chromogenic Substrate for Thermophilic Protease Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N-(3-[2-Furyl]acryloyl)-Gly-L-Leu Amide (FAGLA) as a chromogenic substrate for the characterization of thermophilic proteases. FAGLA is a dipeptide substrate that enables the continuous monitoring of protease activity through a straightforward spectrophotometric assay. Its application is particularly valuable in the study of enzymes that operate at elevated temperatures, offering a convenient tool for kinetic analysis and inhibitor screening.
Introduction to FAGLA and its Mechanism of Action
FAGLA is a synthetic peptide derivative that serves as a substrate for a variety of proteases, including thermophilic metalloproteases. The principle of the FAGLA assay is based on the cleavage of the peptide bond between the glycine (B1666218) and leucine (B10760876) residues by a protease. This hydrolysis event leads to a decrease in absorbance in the near-UV spectrum, which can be monitored over time to determine the rate of the enzymatic reaction. The furylacryloyl group acts as a chromophore, and its spectral properties are altered upon cleavage of the adjacent peptide bond. This change in absorbance, typically measured at 345 nm, is directly proportional to the rate of substrate hydrolysis.
Quantitative Data on FAGLA Hydrolysis by Thermophilic Proteases
The utility of FAGLA as a substrate is demonstrated by its kinetic parameters with various thermophilic proteases. While data across a wide range of thermophilic enzymes is limited, studies on thermolysin, a well-characterized thermostable metalloprotease from Bacillus thermoproteolyticus, provide valuable insights.
| Enzyme | Mutant | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Temperature (°C) | pH |
| Thermolysin (Wild-Type) | - | ~15-20 (estimated) | - | - | 11.4-38 | 7.5 |
| Thermolysin | L144S | - | - | 5-10 fold higher than WT | - | - |
| Thermolysin | G8C/N60C/S65P/L144S | - | - | 5-10 fold higher than WT | - | - |
| Thermolysin | L144S/D150E/S53D | - | - | 8.6 fold higher than WT | - | - |
Experimental Protocols
This section details the methodology for performing a protease activity assay using FAGLA as a substrate, with a focus on its application in thermophilic protease studies.
Materials and Reagents
-
FAGLA Substrate: N-(3-[2-Furyl]acryloyl)-Gly-L-Leu Amide
-
Thermophilic Protease: Purified enzyme of interest
-
Assay Buffer: e.g., 50 mM MES, 50 mM Tris-HCl. The buffer choice should be appropriate for the optimal pH of the enzyme being studied.
-
Calcium Chloride (CaCl₂): Often required for the stability and activity of metalloproteases like thermolysin. A final concentration of 1-10 mM is typical.
-
Dimethyl Sulfoxide (DMSO): For preparing a stock solution of the FAGLA substrate.
-
UV-Visible Spectrophotometer: Capable of measuring absorbance at 345 nm and equipped with a temperature-controlled cuvette holder.
-
Cuvettes: Quartz or other UV-transparent cuvettes.
-
Water Bath or Heating Block: For pre-incubating solutions at the desired assay temperature.
Preparation of Solutions
-
FAGLA Stock Solution: Prepare a stock solution of FAGLA (e.g., 10 mM) in 100% DMSO. Store at -20°C.
-
Assay Buffer: Prepare the desired assay buffer at the appropriate pH and concentration. For thermophilic proteases, ensure the buffer's pH is stable at the intended assay temperature. Add CaCl₂ to the buffer if required by the enzyme.
-
Enzyme Solution: Prepare a stock solution of the purified thermophilic protease in a suitable buffer (e.g., the assay buffer without substrate). The optimal concentration will need to be determined empirically but is typically in the nanomolar to micromolar range. Store on ice before use.
Assay Procedure
-
Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 345 nm. Equilibrate the cuvette holder to the desired assay temperature (e.g., 60°C, 70°C, or higher, depending on the enzyme's optimal temperature).
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and the FAGLA substrate. The final concentration of FAGLA should be varied to determine kinetic parameters (e.g., from 0.1 to 5 times the estimated Km). The final concentration of DMSO in the reaction mixture should be kept low (typically ≤ 7% v/v) to avoid enzyme inhibition.[1]
-
Pre-incubate: Pre-incubate the reaction mixture in the temperature-controlled cuvette holder for a sufficient time (e.g., 3-5 minutes) to ensure it reaches the desired assay temperature.[1]
-
Initiate the Reaction: Initiate the enzymatic reaction by adding a small volume of the pre-warmed enzyme solution to the cuvette. Mix thoroughly but gently.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 345 nm over time. Record data at regular intervals for a period sufficient to establish the initial linear rate of the reaction.
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of change in absorbance (ΔAbs/min) can be converted to the rate of substrate hydrolysis using the Beer-Lambert law and the change in the molar extinction coefficient (Δε) for FAGLA upon cleavage. The reported Δε at 345 nm is -310 M⁻¹cm⁻¹.[1]
-
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), plot the initial velocities against a range of FAGLA concentrations and fit the data to the Michaelis-Menten equation.
-
The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency of the enzyme is represented by the kcat/Km ratio.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a FAGLA-based thermophilic protease assay.
Caption: Workflow for a FAGLA-based thermophilic protease assay.
Considerations for High-Temperature Assays
-
Substrate and Enzyme Stability: Ensure that both FAGLA and the protease are stable at the intended assay temperature for the duration of the experiment.
-
Buffer pH: The pH of many common buffers is temperature-dependent. It is crucial to adjust the pH of the assay buffer at the desired assay temperature.
-
Evaporation: At high temperatures, evaporation from the cuvette can concentrate the reactants and affect the results. Using a cuvette cap can help minimize this issue.
-
Spectrophotometer Capabilities: The spectrophotometer must be able to maintain a stable and accurate temperature in the cuvette holder.
Conclusion
FAGLA provides a valuable tool for the kinetic characterization of thermophilic proteases. The continuous spectrophotometric assay is convenient and allows for the determination of key kinetic parameters. While the available data is predominantly focused on thermolysin, the described methodology can be adapted to study a broader range of thermophilic proteases. Further research to expand the kinetic database of FAGLA with other thermostable enzymes will enhance its utility as a standard substrate in the field.
References
Methodological & Application
Application Notes and Protocols for Thermolysin Protease Assay using FA-Gly-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermolysin is a thermostable neutral metalloproteinase secreted by Bacillus thermoproteolyticus. It preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acid residues such as leucine (B10760876), phenylalanine, valine, and isoleucine. The enzyme is widely used in various biotechnological applications, including peptide synthesis, protein sequencing, and as a model for studying metalloproteinase function and inhibition.
This document provides a detailed protocol for a continuous spectrophotometric assay for thermolysin activity using the synthetic dipeptide substrate N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH₂ (FA-Gly-Leu-NH₂ or FAGLA). The assay is based on the decrease in absorbance at 345 nm that occurs upon hydrolysis of the peptide bond between the glycine (B1666218) and leucine residues. This method is rapid, sensitive, and suitable for kinetic analysis of thermolysin and for screening potential inhibitors.
Principle of the Assay
The FAGLA substrate contains a furylacryloyl (FA) group linked to a dipeptide. The electronic properties of this chromophore are sensitive to its chemical environment. When the peptide bond in FAGLA is cleaved by thermolysin, the resulting products have a different molar extinction coefficient at 345 nm compared to the intact substrate. This change in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity of thermolysin. The reaction can be monitored in real-time using a spectrophotometer.
Quantitative Data Summary
The following tables summarize key quantitative data for the thermolysin-FAGLA assay, compiled from various studies.
Table 1: Reagent and Substrate Properties
| Parameter | Value | Reference |
| Substrate | N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH₂ (FAGLA) | [1][2][3] |
| Molecular Weight of FAGLA | 307.34 g/mol | [1] |
| FAGLA Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][4] |
| FAGLA Stock Solution Storage | -20°C for 1 month, -80°C for 6 months | [1][5] |
| Molar Extinction Coefficient Change (Δε₃₄₅) | -310 M⁻¹cm⁻¹ | [4] |
Table 2: Typical Assay Conditions
| Parameter | Recommended Value/Range | Reference |
| Enzyme | Thermolysin from Bacillus thermoproteolyticus | [4] |
| Final Enzyme Concentration | 0.1 - 0.2 µM | [4] |
| Substrate Concentration | 0.5 mM (for kcat/Km) or a range for Michaelis-Menten | [4] |
| Assay Buffer | 50 mM MES, 1 mM CaCl₂, 4 M NaCl, pH 7.4 | [4] |
| Final DMSO Concentration | 7% (v/v) | [4] |
| Temperature | 25°C - 38°C | [4][6] |
| Wavelength for Monitoring | 345 nm | [4] |
Table 3: Kinetic Parameters of Thermolysin with FAGLA
| Enzyme Variant | kcat/Km (mM⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Wild-Type | 26 | 7.5 | 25 | [6] |
| G117E Mutant | 25 | 7.5 | 25 | [6] |
| G117K Mutant | 16 | 7.5 | 25 | [6] |
| G117R Mutant | 15 | 7.5 | 25 | [6] |
| L144S Mutant | 5-10 fold higher than WT | Not Specified | Not Specified | [7] |
Experimental Protocol
This protocol details the steps for performing the FAGLA protease assay for thermolysin.
Materials and Reagents
-
Thermolysin from Bacillus thermoproteolyticus rokko
-
N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH₂ (FAGLA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
2-(N-morpholino)ethanesulfonic acid (MES)
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
UV-transparent cuvettes or microplates
-
A temperature-controlled UV-Vis spectrophotometer
Solution Preparation
-
Assay Buffer (50 mM MES, 1 mM CaCl₂, 4 M NaCl, pH 7.4):
-
Dissolve the appropriate amounts of MES, CaCl₂, and NaCl in deionized water.
-
Adjust the pH to 7.4 with HCl or NaOH.
-
Bring to the final volume with deionized water.
-
Filter the buffer through a 0.22 µm filter.
-
-
FAGLA Substrate Stock Solution (10 mM):
-
Thermolysin Stock Solution:
-
Prepare a stock solution of thermolysin in the Assay Buffer.
-
The exact concentration should be determined based on the specific activity of the enzyme lot. A typical final concentration in the assay is 0.16 µM.[4]
-
Assay Procedure
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 345 nm.
-
Equilibrate the spectrophotometer's sample holder to the desired temperature (e.g., 25°C).
-
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in a cuvette or microplate well. The final volume will depend on the instrument used (e.g., 1 mL for a standard cuvette).
-
For a 1 mL reaction, add the following in order:
-
Assay Buffer
-
FAGLA substrate stock solution (to achieve the desired final concentration, e.g., 50 µL of 10 mM stock for a 0.5 mM final concentration)
-
DMSO (to bring the final concentration to 7% v/v, including the DMSO from the substrate stock)[4]
-
Deionized water to bring the volume close to the final volume.
-
-
Mix gently by pipetting.
-
-
Initiation of the Reaction:
-
Place the cuvette in the spectrophotometer and let it incubate for at least 3 minutes to reach thermal equilibrium.[4]
-
Blank the spectrophotometer using this reaction mixture (without the enzyme).
-
Initiate the reaction by adding the required volume of the thermolysin stock solution (e.g., to a final concentration of 0.16 µM).[4]
-
Mix quickly and thoroughly.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 345 nm over time.
-
Record data for a sufficient period to establish a linear initial rate (typically 1-5 minutes).
-
Data Analysis
-
Calculate the Initial Velocity (v₀):
-
Determine the initial linear rate of absorbance change (ΔA/Δt) from the kinetic trace.
-
Convert this rate to M/s using the Beer-Lambert law:
-
v₀ (M/s) = (ΔA / Δt) / (Δε * l)
-
Where:
-
ΔA/Δt is the initial rate of absorbance change per second.
-
Δε is the change in molar extinction coefficient (-310 M⁻¹cm⁻¹).[4]
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
-
Determine Kinetic Parameters:
-
To determine Michaelis-Menten parameters (Km and Vmax), repeat the assay with varying concentrations of the FAGLA substrate.
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software:
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
The turnover number (kcat) can be calculated from Vmax:
-
kcat = Vmax / [E]
-
Where [E] is the final enzyme concentration in the assay.
-
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the enzymatic reaction.
Caption: Experimental workflow for the thermolysin FAGLA assay.
Caption: Enzymatic reaction of thermolysin with FAGLA substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Protease Activity using FAGLA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative determination of protease activity is fundamental in various fields of biological research and drug development. A widely used method involves the use of chromogenic substrates that release a light-absorbing molecule upon enzymatic cleavage. N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide (FAGLA) is a synthetic dipeptide substrate particularly useful for the continuous spectrophotometric assay of endopeptidases, such as thermolysin and other metalloproteinases. The principle of the assay is based on the hydrolysis of the peptide bond between the glycine (B1666218) and leucine (B10760876) residues by the protease. This cleavage results in a decrease in absorbance at 345 nm, which is directly proportional to the rate of substrate hydrolysis and, consequently, the protease activity. The furylacryloyl group on the N-terminus of the peptide allows for this convenient spectrophotometric monitoring.[1] This application note provides a detailed protocol for the determination of protease activity using FAGLA, with thermolysin as a model enzyme.
Principle of the Assay
The FAGLA substrate contains a furylacryloyl (FA) group linked to a dipeptide (Gly-Leu). The electronic environment of the FA group is altered upon cleavage of the adjacent peptide bond by a protease. This alteration leads to a decrease in the molar extinction coefficient of the solution at 345 nm. The rate of this absorbance decrease is a direct measure of the enzyme's catalytic activity. The change in molar extinction coefficient (Δε) for this reaction at 345 nm is -310 M⁻¹cm⁻¹[1][2].
Materials and Reagents
| Reagent | Supplier | Catalog # |
| N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide (FAGLA) | VWR or equivalent | N/A |
| Thermolysin from Bacillus thermoproteolyticus rokko | Sigma-Aldrich | T7902 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318 |
Experimental Protocols
Preparation of Reagents
1.1. Assay Buffer (50 mM MES, 1 mM CaCl₂, 150 mM NaCl, pH 6.5)
-
Dissolve 9.76 g of MES in 800 mL of deionized water.
-
Add 0.111 g of CaCl₂ and 8.77 g of NaCl.
-
Adjust the pH to 6.5 with 1 M NaOH or 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter and store at 4°C.
1.2. FAGLA Stock Solution (10 mM in DMSO)
-
FAGLA has a molecular weight of 307.33 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.07 mg of FAGLA in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. The use of DMSO helps to improve the solubility of the substrate.[1]
1.3. Thermolysin Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of thermolysin in the Assay Buffer.
-
The exact concentration should be determined by measuring the absorbance at 280 nm using an extinction coefficient of E¹% = 17.7.
-
Store the enzyme solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
The following protocol is optimized for a standard 1 mL cuvette-based spectrophotometer assay. The volumes can be scaled down for use in a 96-well plate reader.
-
Prepare the Reaction Mixture:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:
-
Assay Buffer: 880 µL
-
FAGLA Stock Solution (10 mM): 100 µL (for a final concentration of 1 mM)
-
Mix gently by pipetting.
-
-
-
Equilibration:
-
Transfer the reaction mixture to a quartz cuvette with a 1 cm path length.
-
Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 25°C for 5 minutes to allow the temperature to equilibrate.
-
-
Blank Measurement:
-
Set the spectrophotometer to measure absorbance at 345 nm.
-
Blank the instrument using the reaction mixture without the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of a freshly prepared dilution of the thermolysin stock solution (e.g., 0.1 mg/mL) to the cuvette.
-
Quickly mix the contents of the cuvette by gently pipetting up and down or by inverting the cuvette (if sealed). Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 345 nm over time.
-
Record the absorbance every 15 seconds for a total of 5 minutes.
-
Ensure that the initial rate of the reaction is linear. If the absorbance change is too rapid or too slow, adjust the enzyme concentration accordingly.
-
Data Presentation
Calculation of Protease Activity
The activity of the protease can be calculated using the Beer-Lambert law.
Formula:
Activity (µmol/min/mL) = (ΔA₃₄₅/min) / (Δε × path length) × (1 / V_enzyme) × 10⁶
Where:
-
ΔA₃₄₅/min: The initial linear rate of absorbance decrease per minute.
-
Δε: The change in molar extinction coefficient for FAGLA hydrolysis at 345 nm (-310 M⁻¹cm⁻¹).[1]
-
Path length: The path length of the cuvette (typically 1 cm).
-
V_enzyme: The volume of the enzyme solution added to the assay in mL.
-
10⁶: Conversion factor from M to µM.
Example Calculation:
If the rate of absorbance change (ΔA₃₄₅/min) is -0.05, and 0.02 mL of enzyme was used in a 1 cm cuvette:
Activity = (-0.05) / (-310 × 1) × (1 / 0.02) × 10⁶ Activity = 8064.5 µmol/min/mL
Kinetic Parameters of Thermolysin with FAGLA
The following table summarizes the reported kinetic parameters for the hydrolysis of FAGLA by thermolysin. These values are essential for designing experiments and for comparative studies.
| Parameter | Value | Conditions | Reference |
| K_m | 15 - 20 mM (estimated) | pH 7.5, 25°C | |
| Optimal pH | ~7.0 - 8.25 | 25°C |
Visualizations
Chemical Reaction of FAGLA Hydrolysis
The diagram below illustrates the enzymatic cleavage of FAGLA by a protease, resulting in the separation of the furylacryloyl-glycine and leucineamide fragments.
FAGLA hydrolysis by a protease.
Experimental Workflow for FAGLA Protease Assay
This diagram outlines the key steps involved in the spectrophotometric determination of protease activity using FAGLA.
Experimental workflow for the FAGLA assay.
References
Preparation of FA-Gly-Leu-NH2 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of the protease substrate FA-Gly-Leu-NH2 (FAGLA). It includes information on the chemical properties, solubility, and stability of this peptide. The protocols are designed to ensure accurate and reproducible experimental results in various research and drug development applications.
Introduction
This compound is a synthetic dipeptide amide used as a substrate for various proteases, including thermolysin and other neutral proteases.[1][2][3] Accurate preparation of stock and working solutions is critical for obtaining reliable and consistent results in enzyme activity assays and inhibitor screening. This application note provides a step-by-step guide to the proper handling, dissolution, and storage of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate concentration calculations and for understanding the solubility characteristics of the peptide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 307.34 g/mol | [1][4][5][6] |
| Molecular Formula | C15H21N3O4 | [1][4][5][6] |
| CAS Number | 26400-33-9 | [1][4][5][6] |
| Appearance | White to light yellow solid | [4][6] |
| Purity | >99% (typical) | [3] |
Solubility and Stability
Understanding the solubility and stability of this compound is crucial for preparing and storing solutions correctly.
Solubility:
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] It is recommended to use newly opened, anhydrous DMSO to avoid any impact from moisture on solubility.[1][6] While solubility in aqueous buffers is not explicitly detailed in the provided search results, peptides of this nature may have limited aqueous solubility. Therefore, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Stability and Storage:
Proper storage is vital to maintain the integrity of the peptide.
-
Lyophilized Powder: The solid form of this compound is stable for years when stored at -20°C.[6]
-
Stock Solutions: Peptide solutions are less stable than the lyophilized powder.[7][8] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][9][10] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Calculate: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula:
-
Mass (mg) = 10 mmol/L * Volume (L) * 307.34 g/mol * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.0734 mg of this compound.
-
-
Weigh: Carefully weigh the calculated amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the peptide.
-
Mix: Vortex the solution thoroughly to ensure the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.[7][11][12]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6]
Table 2: Volumes of DMSO for Preparing 10 mM this compound Stock Solution
| Mass of this compound | Volume of DMSO to Add | Final Concentration |
| 1 mg | 0.325 mL | 10 mM |
| 5 mg | 1.627 mL | 10 mM |
| 10 mg | 3.254 mL | 10 mM |
Preparation of Working Solutions
The working solution is prepared by diluting the stock solution to the final desired concentration in the appropriate assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (specific to your experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the total volume of the working solution using the formula M1V1 = M2V2.
-
M1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Dilute: Add the calculated volume of the stock solution to the appropriate volume of the assay buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure proper mixing and prevent precipitation.
-
Use Immediately: It is best to prepare the working solution fresh on the day of the experiment.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 26400-33-9 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemwhat.com [chemwhat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. lifestyle.ghlifemagazine.com [lifestyle.ghlifemagazine.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
Application Notes and Protocols for Calculating Enzyme Kinetics (Kₘ and Vₘₐₓ) with FA-Gly-Leu-NH₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is fundamental to understanding enzyme function, characterizing inhibitor efficacy, and advancing drug discovery efforts.[1][2][3] The Michaelis-Menten model provides a framework for describing the relationship between substrate concentration and the initial velocity of an enzyme-catalyzed reaction.[4][5][6] Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, offering an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ signifies the maximum reaction rate when the enzyme is saturated with the substrate.[4][5]
This document provides a detailed protocol for determining the Kₘ and Vₘₐₓ of proteases using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-Gly-Leu-NH₂ (FA-Gly-Leu-NH₂). This substrate is particularly useful for assaying neutral proteases such as thermolysin. The cleavage of the peptide bond by the enzyme results in a change in the spectral properties of the 3-furanacryloyl (FA) group, which can be monitored spectrophotometrically.
Principle of the Assay
The enzymatic hydrolysis of FA-Gly-Leu-NH₂ by a protease cleaves the peptide bond between the glycine (B1666218) and leucine (B10760876) residues. This cleavage alters the electronic environment of the N-terminal FA chromophore, leading to a decrease in absorbance at 345 nm. By measuring the initial rate of this absorbance change at various substrate concentrations, the kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
Materials and Equipment
Reagents
-
N-(3-[2-Furyl]acryloyl)-Gly-Leu-NH₂ (FA-Gly-Leu-NH₂) substrate
-
Thermolysin (from Bacillus thermoproteolyticus rokko) or other suitable neutral protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate
-
Purified water
Equipment
-
UV-Vis spectrophotometer capable of reading at 345 nm and maintaining a constant temperature
-
Cuvettes (quartz or UV-transparent disposable)
-
Calibrated pipettes
-
Water bath or incubator for temperature control
-
pH meter
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 25 °C). Add CaCl₂ to a final concentration of 10 mM. Calcium ions are essential for the stability and activity of thermolysin.
-
Substrate Stock Solution: Dissolve FA-Gly-Leu-NH₂ in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure the substrate is completely dissolved. Store the stock solution at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of thermolysin in cold Assay Buffer. The exact concentration will depend on the specific activity of the enzyme preparation. Store on ice during use.
Enzyme Assay Protocol (Spectrophotometric)
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 345 nm and equilibrate the sample holder to the desired temperature (e.g., 25 °C).
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the FA-Gly-Leu-NH₂ substrate in the Assay Buffer from the stock solution. The final concentrations should typically range from 0.1 to 10 times the expected Kₘ. For thermolysin, a range of 1 mM to 50 mM may be appropriate, given its estimated Kₘ of 15-20 mM.
-
Reaction Mixture: In a cuvette, add the appropriate volume of Assay Buffer and the substrate dilution to a final volume of, for example, 1 mL.
-
Blank Measurement: Blank the spectrophotometer using a reaction mixture containing the highest concentration of the substrate in the Assay Buffer without the enzyme.
-
Initiate the Reaction: Add a small, fixed amount of the thermolysin solution to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear decrease in absorbance for at least the first few minutes of the reaction.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 345 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Repeat for all Substrate Concentrations: Repeat steps 3-6 for each substrate concentration.
-
Control Reaction: Perform a control reaction without the enzyme to ensure that the substrate is stable and does not spontaneously hydrolyze.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the absolute value of the initial linear slope of this curve. To convert the rate from absorbance units per minute to molar concentration per minute, use the Beer-Lambert law: V₀ (M/min) = (Slope in AU/min) / (Δε * l) Where:
-
Δε is the change in molar extinction coefficient (for FA-Gly-Leu-NH₂, Δε₃₄₅ = -310 M⁻¹cm⁻¹).[1]
-
l is the path length of the cuvette (typically 1 cm).
-
-
Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). The data should follow a hyperbolic curve.
-
Lineweaver-Burk Plot: To determine Kₘ and Vₘₐₓ more accurately, it is common to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[7] This involves plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). The data should yield a straight line.
-
The y-intercept of the line is equal to 1/Vₘₐₓ.
-
The x-intercept of the line is equal to -1/Kₘ.
-
The slope of the line is Kₘ/Vₘₐₓ.
-
Data Presentation
The following table provides an example of the data that would be collected and calculated in a typical enzyme kinetics experiment with thermolysin and FA-Gly-Leu-NH₂.
| [S] (mM) | 1/[S] (mM⁻¹) | Initial Rate (ΔA₃₄₅/min) | V₀ (µM/min) | 1/V₀ (µM/min)⁻¹ |
| 2 | 0.500 | 0.010 | 32.26 | 0.031 |
| 5 | 0.200 | 0.022 | 70.97 | 0.014 |
| 10 | 0.100 | 0.035 | 112.90 | 0.009 |
| 20 | 0.050 | 0.050 | 161.29 | 0.006 |
| 40 | 0.025 | 0.065 | 209.68 | 0.005 |
Note: The "Initial Rate" values are hypothetical and for illustrative purposes only.
Based on literature, the following kinetic parameters have been reported for thermolysin with FA-Gly-Leu-NH₂:
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Thermolysin | FA-Gly-Leu-NH₂ | ~15-20 | Not Reported | Not Reported | Not Reported | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining enzyme kinetics using FA-Gly-Leu-NH₂.
Michaelis-Menten to Lineweaver-Burk Transformation
Caption: Relationship between Michaelis-Menten and Lineweaver-Burk equations.
Discussion and Troubleshooting
-
Substrate Solubility: FA-Gly-Leu-NH₂ has limited solubility in aqueous solutions. A stock solution in DMSO is necessary. Ensure the final concentration of DMSO in the assay is low (typically <5%) and consistent across all reactions, as it can affect enzyme activity.
-
Linear Range: It is crucial to determine the initial linear rate of the reaction. If the reaction proceeds too quickly, reduce the enzyme concentration. If the rate is too slow, increase the enzyme concentration.
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure that the temperature is kept constant throughout the experiment.
-
pH Control: The pH of the assay buffer should be maintained at the optimal pH for the enzyme's activity.
-
Data Quality: A sufficient number of data points covering a wide range of substrate concentrations (both below and above the Kₘ) are necessary for accurate determination of the kinetic parameters. The Lineweaver-Burk plot can be sensitive to errors in data points at low substrate concentrations.
Note on Fluorescence-Based Assays and Neprilysin
Similarly, while neprilysin is a neutral endopeptidase, its kinetic parameters with the specific substrate FA-Gly-Leu-NH₂ are not well-documented in the literature. More complex, highly sensitive fluorogenic substrates are typically used for assaying neprilysin activity. Therefore, researchers wishing to study neprilysin kinetics should consider using a validated, commercially available neprilysin substrate and assay kit.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quenched fluorescent dipeptide for assaying dispase- and thermolysin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Screening Protease Inhibitors Using FA-Gly-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide substrate, N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide (FA-Gly-Leu-NH2), is a valuable tool for the continuous spectrophotometric assay of various proteases, particularly metalloproteases such as thermolysin and neutral endopeptidase (NEP). The furylacryloyl group on the N-terminus allows for a convenient shift in absorbance upon cleavage of the Gly-Leu peptide bond, providing a straightforward method for monitoring enzyme activity and screening for potential inhibitors. These application notes provide detailed protocols for utilizing this compound in protease inhibitor screening campaigns.
Principle of the Assay
The cleavage of the peptide bond between glycine (B1666218) and leucine (B10760876) in this compound by a protease results in a decrease in absorbance at approximately 345 nm. This change in absorbance is directly proportional to the rate of substrate hydrolysis. In the presence of an inhibitor, the rate of this absorbance change is reduced, allowing for the quantification of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Target Proteases
This compound is a known substrate for a range of neutral proteases. The primary targets for inhibitor screening using this substrate include:
-
Thermolysin: A thermostable metalloproteinase from Bacillus thermoproteolyticus rokko, often used as a model enzyme in drug discovery.
-
Neutral Endopeptidase (NEP) / Neprilysin: A zinc-dependent metalloprotease involved in the degradation of several signaling peptides, making it a therapeutic target for cardiovascular and other diseases.
Data Presentation
Table 1: Kinetic Parameters of this compound Cleavage
| Enzyme | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Notes |
| Thermolysin | Varies with pH | 7.5 | 25 | The kcat/Km for thermolysin is pH-dependent.[1] |
| Neutral Protease | Varies with pH | 7.5 | 25 | Similar to thermolysin, the catalytic efficiency of other neutral proteases for this substrate can vary with pH.[1] |
Table 2: IC50 Values of Known Protease Inhibitors
| Inhibitor | Target Enzyme | IC50 | Substrate Used |
| Phosphoramidon | Thermolysin | ~0.4 µg/mL | Not Specified |
| Thiorphan | Neutral Endopeptidase | ~30 µM | [Leu]enkephalin |
| RB104 | Neutral Endopeptidase | ~1 nM | [Leu]enkephalin |
| HABCO-Gly | Neutral Endopeptidase | ~1 µM | [Leu]enkephalin |
Note: The IC50 values presented are indicative and may vary depending on the specific assay conditions. For accurate comparison, it is recommended to determine IC50 values under the conditions of the screening assay.
Experimental Protocols
Protocol 1: Screening of Thermolysin Inhibitors
1. Materials:
-
Thermolysin from Bacillus thermoproteolyticus rokko
-
This compound (FAGLA)
-
MES buffer (50 mM, pH 7.5)
-
Calcium Chloride (CaCl2, 1 mM)
-
Sodium Chloride (NaCl, 4 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 345 nm
2. Reagent Preparation:
-
Assay Buffer: 50 mM MES, 1 mM CaCl2, 4 M NaCl, pH 7.5.
-
Thermolysin Stock Solution: Prepare a stock solution of thermolysin in the assay buffer. The final concentration in the assay should be optimized (e.g., 0.2 µM).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate.
3. Assay Procedure:
-
Add 2 µL of the test compound dilutions (or DMSO for controls) to the wells of the 96-well microplate.
-
Add 188 µL of the thermolysin solution to each well.
-
Incubate the plate at the desired temperature (e.g., 25°C) for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each well. The final substrate concentration should be at or near its Km value for thermolysin under these conditions (can be determined experimentally, but a starting point of 0.5 mM can be used).
-
Immediately start monitoring the decrease in absorbance at 345 nm every 30 seconds for 10-15 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For assay validation, the Z'-factor should be calculated using positive (e.g., a known inhibitor like phosphoramidon) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for high-throughput screening.
Protocol 2: Screening of Neutral Endopeptidase (NEP) Inhibitors
1. Materials:
-
Recombinant human Neutral Endopeptidase (NEP)
-
This compound (FAGLA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Zinc Chloride (ZnCl2, e.g., 1 µM)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 345 nm
2. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 µM ZnCl2.
-
NEP Stock Solution: Prepare a stock solution of NEP in the assay buffer. The final concentration should be optimized for a linear reaction rate.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO.
3. Assay Procedure:
-
Add 2 µL of test compound dilutions (or DMSO for controls) to the wells of the microplate.
-
Add 188 µL of the NEP solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution.
-
Monitor the decrease in absorbance at 345 nm kinetically for 15-30 minutes.
4. Data Analysis:
-
Follow the same data analysis procedure as described for the thermolysin inhibitor screening assay.
-
Use a known NEP inhibitor, such as thiorphan, as a positive control for IC50 determination and Z'-factor calculation.
Visualizations
References
Application Notes and Protocols for the FAGLA Continuous Kinetic Assay for Neutral Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The FAGLA-based continuous kinetic assay is a well-established method for determining the activity of various neutral proteases. FAGLA, or N-(3-[2-Furyl]acryloyl)-Gly-Leu amide, is a chromogenic dipeptide substrate that undergoes hydrolysis by neutral proteases, leading to a decrease in absorbance at a specific wavelength. This change in absorbance over time allows for the continuous monitoring of enzyme kinetics, making it a valuable tool for characterizing enzyme activity, determining kinetic parameters, and screening for protease inhibitors.
Neutral proteases are a diverse group of enzymes that are optimally active at neutral pH and play crucial roles in numerous physiological and pathological processes. These enzymes are involved in tissue remodeling, digestion, and cell signaling.[1] Their dysregulation has been implicated in various diseases, including inflammation, cancer, and cardiovascular disorders. Therefore, the accurate measurement of their activity is essential for both basic research and drug development.
This document provides detailed application notes and protocols for performing the FAGLA continuous kinetic assay, along with a summary of kinetic data for select neutral proteases and visualizations of relevant signaling pathways.
Data Presentation
The following table summarizes the kinetic parameters of various neutral proteases with the FAGLA substrate. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thermolysin | Bacillus thermoproteolyticus | 15-20 | Not specified | Not specified |
| Pseudomonas aeruginosa elastase (PAE) | Pseudomonas aeruginosa | Not available | Not available | Reported for wild-type and mutants |
Experimental Protocols
Principle of the FAGLA Assay
The FAGLA assay is based on the spectrophotometric measurement of the hydrolysis of the FAGLA substrate by a neutral protease. The furylacryloyl group of FAGLA allows for the monitoring of the reaction by observing the decrease in absorbance at 345 nm as the peptide bond between glycine (B1666218) and leucine (B10760876) is cleaved.[2] The initial rate of this decrease in absorbance is directly proportional to the enzyme's activity under the given conditions. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.
Materials and Reagents
-
Neutral Protease: e.g., Thermolysin from Bacillus thermoproteolyticus, Pseudomonas aeruginosa elastase.
-
FAGLA Substrate: N-(3-[2-Furyl]acryloyl)-Gly-Leu amide.
-
Buffer: 50 mM MES buffer, pH 7.5.
-
Additives: 1 mM CaCl₂, 7% (v/v) DMSO.
-
Enzyme Dilution Buffer: Appropriate buffer for the specific enzyme.
-
Spectrophotometer: Capable of measuring absorbance at 345 nm with temperature control.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
Preparation of Solutions
-
FAGLA Stock Solution (10 mM): Dissolve the appropriate amount of FAGLA in 100% DMSO. Store at -20°C.
-
Assay Buffer (50 mM MES, 1 mM CaCl₂, pH 7.5): Prepare a 50 mM MES solution, add CaCl₂ to a final concentration of 1 mM, and adjust the pH to 7.5.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the neutral protease in a suitable buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.
Assay Protocol
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer, 7% (v/v) DMSO, and the desired concentration of FAGLA substrate. The final volume should be adjusted to allow for the addition of the enzyme solution.
-
Temperature Equilibration: Incubate the reaction mixture in the spectrophotometer's temperature-controlled cuvette holder at the desired temperature (e.g., 25°C or 37°C) for at least 5 minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture. Mix quickly and gently by inverting the cuvette.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 345 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Blank Measurement: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic substrate degradation.
Data Analysis and Calculation of Kinetic Parameters
-
Calculate the Initial Velocity (v₀): The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot. The rate of change in absorbance (ΔA/Δt) is converted to molar concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for FAGLA hydrolysis (Δε₃₄₅ = -310 M⁻¹cm⁻¹).[2]
v₀ (M/s) = (ΔA/Δt) / Δε
-
Determine Km and Vmax: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying concentrations of the FAGLA substrate. Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software:
v₀ = (Vmax * [S]) / (Km + [S])
-
Calculate kcat: The catalytic constant (kcat), or turnover number, is calculated from the Vmax and the total enzyme concentration ([E]t) used in the assay:
kcat (s⁻¹) = Vmax / [E]t
-
Calculate Catalytic Efficiency (kcat/Km): The catalytic efficiency of the enzyme is determined by the ratio of kcat to Km.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for FAGLA Kinetic Assay
Caption: Workflow for the FAGLA continuous kinetic assay.
Matrix Metalloproteinase-9 (MMP-9) Signaling Pathway
Caption: MMP-9 signaling pathway activation and effects.
Neutrophil Elastase Signaling via PAR2
References
Application Note & Protocol: Standard Operating Procedure for FAGLA-Based β-Galactosidase Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-galactosidase (β-gal) is an enzyme widely utilized in biomedical research as a reporter gene in studies of gene expression and as a biomarker for cellular senescence (senescence-associated β-galactosidase or SA-βG).[1] Accurate and sensitive quantification of its activity is crucial. This document outlines a standard operating procedure for a highly sensitive, fluorometric enzyme assay using Fluorescein (B123965) di-β-D-galactopyranoside (FAGLA or FDG) as a substrate. FAGLA is a non-fluorescent molecule that, upon enzymatic hydrolysis by β-galactosidase, yields highly fluorescent fluorescein, enabling a quantitative measurement of enzyme activity.[2][3] This method offers a significant increase in sensitivity—reportedly 100 to 1000-fold more sensitive than radioisotope-based ELISAs—making it ideal for various applications, including high-throughput screening in drug discovery.[2]
Assay Principle
The FAGLA-based assay relies on the enzymatic activity of β-galactosidase to cleave the galactose moieties from the non-fluorescent FAGLA molecule. This two-step hydrolysis first produces fluorescein monogalactoside (FMG) and subsequently releases fluorescein, a compound with strong fluorescence.[3] The rate of fluorescein production is directly proportional to the β-galactosidase activity in the sample. The resulting fluorescence is measured using a fluorometer with an excitation maximum around 492 nm and an emission maximum around 520 nm.
Enzymatic Reaction Pathway
References
- 1. A fluorimetric method using fluorescein di-beta-D-galactopyranoside for quantifying the senescence-associated beta-galactosidase activity in human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]
- 3. abpbio.com [abpbio.com]
Application Notes and Protocols for High-Throughput Screening Assays Using FA-Gly-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FA-Gly-Leu-NH2, also known as FAGLA, is a synthetic dipeptide substrate widely utilized in the study of various proteases. Its simple structure and susceptibility to cleavage by several key enzymes make it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying novel protease inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a primary focus on the metalloprotease thermolysin and neutral protease from Bacillus subtilis. The protocols described herein are tailored for a fluorescence polarization (FP) format, a robust and homogeneous assay platform well-suited for automated screening.
Principle of the Assay
The fluorescence polarization-based HTS assay for protease activity relies on the change in the molecular size of a fluorescently labeled substrate upon enzymatic cleavage. A fluorescent dye is conjugated to the this compound peptide. In its intact state, this labeled peptide is small and rotates rapidly in solution, resulting in a low fluorescence polarization value when excited with polarized light. Upon hydrolysis by a protease, the fluorescent tag is cleaved from the peptide, leading to an even smaller, more rapidly tumbling fluorescent fragment. This results in a further decrease in the fluorescence polarization signal. The extent of this decrease is directly proportional to the enzymatic activity. Inhibitors of the protease will prevent the cleavage of the substrate, thus maintaining a higher fluorescence polarization signal.
Target Enzymes
This compound is a known substrate for several proteases, making it a versatile tool for inhibitor screening. The primary enzymes of interest for assays utilizing this substrate include:
-
Thermolysin: A thermostable neutral metalloproteinase produced by Bacillus thermoproteolyticus. It is a well-characterized enzyme often used as a model for metalloprotease inhibitor development.
-
Bacillus subtilis Neutral Protease: A zinc-containing metalloprotease that shares similarities in substrate specificity with thermolysin.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic hydrolysis of this compound and the inhibition of thermolysin.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | Substrate | kcat/Km (s⁻¹M⁻¹) | Reference |
| Wild-Type Thermolysin | This compound | 8.6 x 10³ | [1] |
| L144S/D150E/S53D Thermolysin Mutant | This compound | 7.4 x 10⁴ | [1] |
| Bacillus subtilis Neutral Protease | This compound | Data not available |
Table 2: Representative Inhibitor Potency against Thermolysin
| Inhibitor | Assay Principle | Target Enzyme | IC50 | Reference |
| Phosphoramidon (B1677721) | Fluorescence-based | Endothelin-Converting Enzyme (ECE) | 3.5 µM | [2] |
| Phosphoramidon | Not specified | Neutral Endopeptidase 24.11 | 0.034 µM | [2] |
| Phosphoramidon | Not specified | Angiotensin-Converting Enzyme (ACE) | 78 µM | [2] |
Note: The IC50 values for phosphoramidon against thermolysin using a this compound-based fluorescence polarization assay are not available in the cited literature. The provided data is for related metalloproteases and serves as a reference for a known inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (fluorescently labeled, e.g., with FITC or a similar fluorophore)
-
Thermolysin from Bacillus thermoproteolyticus
-
Bacillus subtilis neutral protease
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (dissolved in 100% DMSO)
-
Known inhibitor (e.g., Phosphoramidon) for positive control
-
384-well, low-volume, black, flat-bottom microplates
-
A microplate reader capable of fluorescence polarization measurements
Protocol 1: HTS Assay for Thermolysin Inhibitors using FP
This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of thermolysin in Assay Buffer. The final concentration in the assay will need to be optimized (typically in the low nM range).
-
Substrate Stock Solution: Prepare a stock solution of fluorescently labeled this compound in Assay Buffer. The final concentration should be at or below the Km value to ensure assay sensitivity.
-
Compound Plates: Serially dilute test compounds in 100% DMSO. Then, dilute further in Assay Buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept below 1%.
2. Assay Procedure:
-
Add 5 µL of test compound or control (Assay Buffer with DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 10 µL of thermolysin solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled this compound substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized based on enzyme activity.
-
Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_high_control) / (mP_low_control - mP_high_control)]) where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_high_control is the average millipolarization value of the wells with enzyme and substrate but no inhibitor (maximum cleavage).
-
mP_low_control is the average millipolarization value of the wells with substrate but no enzyme (no cleavage).
-
-
For active compounds, determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Adapting the HTS Assay for Bacillus subtilis Neutral Protease
The protocol for Bacillus subtilis neutral protease is similar to that for thermolysin, with potential minor modifications:
-
Enzyme Concentration: The optimal enzyme concentration may differ from that of thermolysin and should be determined empirically.
-
Assay Buffer: The provided assay buffer is generally suitable, but the optimal pH and ionic strength should be confirmed for this specific enzyme.
Visualizations
Catalytic Mechanism of Thermolysin
The following diagram illustrates the proposed catalytic mechanism of thermolysin, a zinc-dependent metalloprotease.
Caption: Catalytic mechanism of thermolysin with substrate.
High-Throughput Screening Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign to identify protease inhibitors.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. Binding between thermolysin and its specific inhibitor, phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protease Activity with FAGLA
Topic: Measuring Protease Activity in Complex Biological Samples with N-(3-[2-Furyl]acryloyl)-Gly-L-Leu Amide (FAGLA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-[2-Furyl]acryloyl)-Gly-L-Leu Amide (FAGLA) is a chromogenic dipeptide substrate developed for the continuous spectrophotometric assay of neutral proteases. It is particularly well-suited for measuring the activity of thermolysin and thermolysin-like proteases, which are thermostable neutral metalloproteinases produced by various Bacillus species.[1] The hydrolysis of the peptide bond between glycine (B1666218) and leucine (B10760876) by the protease results in a decrease in absorbance at 345 nm, allowing for a direct and real-time measurement of enzymatic activity.
These application notes provide a comprehensive overview and detailed protocols for the use of FAGLA in measuring protease activity. While FAGLA is an effective tool for bacterial proteases, its application for measuring endogenous protease activity in complex mammalian biological samples is not well-documented. Therefore, the protocols provided herein focus on the characterization of purified or recombinant thermolysin-like proteases and their activity in the presence of a complex biological matrix, a scenario relevant for studies of bacterial pathogenesis or the evaluation of protease inhibitors in a biologically relevant context.
Principle of the FAGLA Assay
The FAGLA assay is based on the cleavage of the amide bond between the glycine and leucine residues by a protease. The furylacryloyl group on the N-terminus of the dipeptide allows for the spectrophotometric monitoring of the reaction. The cleavage of the substrate leads to a change in the electronic environment of the chromophore, resulting in a decrease in absorbance at 345 nm. The rate of this decrease is directly proportional to the protease activity.
Applications
-
Determination of the kinetic parameters of thermolysin and other neutral proteases.
-
High-throughput screening of potential protease inhibitors.
-
Assessing the activity of recombinant or purified proteases.
-
Monitoring bacterial protease activity in complex biological samples, such as cell culture media or lysates, for research or quality control purposes.
Data Presentation
Table 1: Kinetic Parameters of Thermolysin with FAGLA Substrate
| Parameter | Value | Conditions |
| KM | 15-20 mM (estimated) | pH 7.5, various temperatures |
| Optimal pH | 7.0-8.5 | Not specified |
| Wavelength for measurement | 345 nm | Not specified |
| Δε345 (molar extinction coefficient change) | -310 M-1cm-1 | Not specified |
Note: The kinetic parameters can be influenced by assay conditions such as temperature, pH, and buffer composition.
Mandatory Visualizations
Caption: Experimental workflow for the FAGLA-based protease assay.
Caption: Mechanism of FAGLA cleavage by a neutral protease.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates from Cultured Cells
This protocol describes the preparation of cell lysates that can be used as a complex biological matrix for protease activity assays.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with non-ionic detergent)
-
Protease inhibitor cocktail (optional, if measuring exogenous protease activity)
-
Cell scraper
-
Microcentrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold Lysis Buffer to cover the cells.
-
Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
-
Cell Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
For more complete lysis and to shear DNA, sonicate the lysate on ice.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA).
-
The lysate can be stored at -80°C for future use.
-
Protocol 2: Measuring Thermolysin Activity in a Complex Biological Sample using FAGLA
This protocol provides a method for measuring the activity of a known amount of thermolysin spiked into a complex biological sample, such as the cell lysate prepared in Protocol 1.
Materials:
-
FAGLA substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Purified thermolysin
-
Complex biological sample (e.g., cell lysate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 345 nm
Procedure:
-
Preparation of Reagents:
-
FAGLA Stock Solution: Prepare a stock solution of FAGLA in DMSO. The final concentration in the assay should be optimized, but a starting point is a concentration significantly lower than the estimated KM (e.g., 0.5 mM).
-
Thermolysin Working Solution: Prepare a working solution of thermolysin in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear rate of absorbance change over the measurement period.
-
Sample Preparation: Dilute the complex biological sample in Assay Buffer to the desired protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Sample Wells: Assay Buffer, diluted complex biological sample, and thermolysin working solution.
-
Control Wells (No Enzyme): Assay Buffer, diluted complex biological sample, and an equal volume of Assay Buffer instead of the thermolysin solution. This control accounts for any non-enzymatic degradation of FAGLA or changes in absorbance from the sample itself.
-
Control Wells (No Sample): Assay Buffer and thermolysin working solution. This control measures the activity of thermolysin in the absence of the biological matrix.
-
-
The final volume in each well should be the same.
-
-
Reaction and Measurement:
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the FAGLA stock solution to all wells. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid affecting enzyme activity.
-
Immediately start monitoring the decrease in absorbance at 345 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial rate of the reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates from the sample wells by subtracting the rates from the corresponding control wells.
-
Protease activity can be calculated using the following formula:
-
Activity (Units/mL) = (ΔAbs/min) / (Δε * l * V_enzyme)
-
Where:
-
ΔAbs/min is the rate of change in absorbance.
-
Δε is the molar extinction coefficient change for FAGLA hydrolysis (-310 M⁻¹cm⁻¹).
-
l is the path length of the sample in the microplate well (in cm).
-
V_enzyme is the volume of the enzyme solution added (in mL).
-
-
One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
-
-
Limitations and Considerations
-
Substrate Specificity: FAGLA is a substrate for neutral proteases and shows high specificity for thermolysin and related bacterial proteases. There is limited evidence to support its use for measuring the activity of endogenous proteases in mammalian cells. Researchers should validate the substrate for their specific protease of interest.
-
Interference in Complex Samples: Biological samples may contain endogenous inhibitors or other substances that can interfere with the assay. Appropriate controls are crucial for accurate interpretation of the results. The turbidity of the sample can also affect absorbance readings, so clarification of the lysate is important.
-
Solubility: FAGLA is often dissolved in DMSO, and high concentrations of DMSO can inhibit enzyme activity. The final concentration of DMSO in the assay should be minimized and kept consistent across all samples.
Conclusion
The FAGLA-based assay is a robust and convenient method for the kinetic analysis of thermolysin and other neutral proteases. While its direct application for quantifying endogenous protease activity in complex mammalian biological samples is not well-established, it serves as a valuable tool for studying bacterial proteases in such matrices. The protocols and information provided here offer a solid foundation for researchers to employ FAGLA in their studies of protease activity and inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in FA-Gly-Leu-NH2 Protease Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, encountered during protease assays using the FA-Gly-Leu-NH2 (FAGLA) substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (FAGLA) is a dipeptide substrate used to measure the activity of certain proteases. It is particularly useful for assaying metalloproteases like thermolysin and other neutral proteases. The N-terminal 3-(2-furyl)acryloyl (FA) group allows for spectrophotometric or fluorometric detection of its cleavage from the Gly-Leu-NH2 dipeptide.
Q2: How is the cleavage of this compound detected?
The cleavage of the this compound substrate by a protease separates the FA group from the dipeptide. This cleavage can be monitored by a change in absorbance or fluorescence, depending on the specific assay setup. For absorbance-based assays, the decrease in absorbance at a specific wavelength (e.g., 345 nm) is measured. For fluorescence-based assays, an increase in fluorescence intensity is typically observed upon cleavage.
Q3: What are the optimal conditions for a this compound protease assay?
The optimal conditions for a this compound assay are dependent on the specific protease being investigated. However, for thermolysin, a commonly used protease with this substrate, the optimal pH is around 7.0. The assay is often performed at temperatures ranging from 25°C to 37°C. It is crucial to consult the literature for the specific optimal conditions of your protease of interest.
Q4: How should I prepare and store the this compound substrate?
This compound is typically dissolved in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation.[1] For working solutions, the stock is diluted in the appropriate assay buffer. It is important to protect the substrate from light to avoid photobleaching.
Troubleshooting Guide: Low or No Signal
A low or absent signal is a common issue in protease assays. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Diagram: Troubleshooting Decision Tree for Low Signal
References
Optimizing Buffer pH for FAGLA Hydrolysis Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH for Nα-Furylacryloyl-Glycyl-L-Leucinamide (FAGLA) hydrolysis experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during FAGLA hydrolysis experiments, focusing on problems related to buffer pH and overall assay performance.
| Problem | Possible Causes | Solutions |
| No or Very Low Enzyme Activity | Incorrect Buffer pH: The pH of the buffer may be outside the optimal range for the enzyme, leading to little or no activity. | Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffer if necessary. Consult the literature for the optimal pH of your specific enzyme. For thermolysin, the optimal pH for FAGLA hydrolysis is generally around 7.0-8.0.[1][2] |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a new aliquot of the enzyme. Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. | |
| Missing Assay Components: A critical component, such as the enzyme or substrate, may have been omitted from the reaction mixture. | Carefully review your pipetting steps. Use a checklist to ensure all components are added to each reaction. | |
| High Background Signal | Substrate Instability: FAGLA may be unstable and hydrolyze spontaneously at the experimental pH. | Run a "no-enzyme" control to measure the rate of spontaneous FAGLA hydrolysis. If the background is high, consider adjusting the pH or using a different buffer. |
| Buffer Interference: Components of the buffer may be interfering with the absorbance reading. | Test the absorbance of the buffer alone at the detection wavelength (typically 345 nm for FAGLA hydrolysis).[3][4] If interference is observed, select a different buffer system. | |
| Poor Reproducibility | Inconsistent pH: Small variations in the pH of the buffer between experiments can lead to different reaction rates. | Prepare a large batch of buffer for a series of experiments to ensure consistency. Always check the pH before use. |
| Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. | Ensure that all solutions and equipment are equilibrated to the desired reaction temperature before starting the experiment. Use a temperature-controlled spectrophotometer or water bath. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of common reagents to minimize pipetting steps. | |
| Unexpected Reaction Kinetics | Buffer Effects: The buffer ions themselves may be interacting with the enzyme or substrate, affecting the reaction kinetics. | If you observe unusual kinetics, try a different buffer system with a similar pKa to see if the effect is buffer-specific. |
| Substrate or Product Inhibition: High concentrations of FAGLA or its hydrolysis products may inhibit the enzyme. | Perform the assay at different substrate concentrations to check for substrate inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for FAGLA hydrolysis?
A1: The optimal pH for FAGLA hydrolysis is dependent on the enzyme being used. For thermolysin, a commonly used enzyme for this substrate, the optimal pH is typically in the neutral to slightly alkaline range, around pH 7.0 to 8.0.[1] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.
Q2: Which buffers are commonly used for FAGLA hydrolysis experiments?
A2: Several buffers can be used for FAGLA hydrolysis assays, depending on the required pH range. Commonly used buffers include:
| Buffer | Useful pH Range |
| MES | 5.5 - 6.7 |
| PIPES | 6.1 - 7.5 |
| MOPS | 6.5 - 7.9 |
| HEPES | 6.8 - 8.2 |
| Tris-HCl | 7.5 - 9.0 |
| Borate | 8.0 - 10.2 |
It is recommended to choose a buffer with a pKa value close to the desired experimental pH.
Q3: How does buffer choice affect the stability of FAGLA?
A3: The stability of the FAGLA substrate can be pH-dependent. At extremes of pH, the likelihood of spontaneous, non-enzymatic hydrolysis may increase. It is important to run a control reaction without the enzyme to measure the rate of background hydrolysis in your chosen buffer.
Q4: Can components of the buffer inhibit the enzyme?
A4: Yes, some buffer ions can interact with and inhibit enzymes. For example, phosphate (B84403) buffers can sometimes inhibit metalloproteases. If you suspect buffer-related inhibition, it is advisable to test a different buffer system with a similar pH range.
Q5: How do I monitor FAGLA hydrolysis?
A5: The hydrolysis of FAGLA can be monitored spectrophotometrically. The cleavage of the peptide bond results in a decrease in absorbance at a specific wavelength, typically around 345 nm.
Experimental Protocol: Determining the Optimal Buffer pH for FAGLA Hydrolysis
This protocol outlines a method for systematically determining the optimal buffer pH for the enzymatic hydrolysis of FAGLA.
1. Materials:
-
FAGLA substrate
-
Enzyme (e.g., thermolysin)
-
A selection of buffers covering a range of pH values (e.g., MES, HEPES, Tris-HCl)
-
Microplate reader or spectrophotometer capable of reading at 345 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Calibrated pipettes
-
pH meter
2. Experimental Workflow:
Caption: Workflow for optimizing buffer pH in FAGLA hydrolysis experiments.
3. Procedure:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5). Ensure the final concentration of the buffer in the reaction is consistent across all experiments.
-
Reagent Preparation:
-
Prepare a stock solution of your enzyme in a suitable, stable buffer (e.g., one of the buffers to be tested at a neutral pH).
-
Prepare a stock solution of FAGLA. FAGLA is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate buffer to each well.
-
Add the enzyme solution to each well.
-
To initiate the reaction, add the FAGLA substrate solution to each well.
-
Include "no-enzyme" controls for each buffer to measure background hydrolysis.
-
Include a "no-substrate" control to blank the instrument.
-
-
Data Collection: Immediately place the plate in a microplate reader set to the appropriate temperature and record the absorbance at 345 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
For each pH value, calculate the initial reaction rate by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-enzyme" control from the rate of the corresponding enzyme-containing reaction to get the true enzymatic rate.
-
Plot the enzymatic reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH for your experimental conditions.
-
Logical Relationship of Troubleshooting
References
FA-Gly-Leu-NH2 substrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the FA-Gly-Leu-NH2 substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as FAGLA, is a synthetic dipeptide substrate commonly used for assaying the activity of various proteases, particularly thermolysin and other neutral metalloproteinases. Its hydrolysis can be monitored to determine enzyme kinetics.
Q2: How should I store the lyophilized this compound powder?
For optimal long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q3: What are the recommended storage conditions for this compound in solution?
Once dissolved, the stability of this compound decreases. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
Q4: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[1] For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not inhibit enzyme activity.
Q5: Is this compound susceptible to degradation?
Yes, like all peptides, this compound can degrade over time, especially in solution. Degradation can occur through hydrolysis of the peptide bond, which can be accelerated by acidic or basic conditions and the presence of contaminating proteases.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using this compound.
Q1: I am observing lower than expected or no enzyme activity. What could be the cause?
-
Improper Substrate Storage: The substrate may have degraded due to incorrect storage. Review the storage conditions and duration.
-
Enzyme Inactivity: The enzyme may have lost activity. Check the storage and handling of your enzyme stock.
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in your assay buffer may not be optimal for your enzyme.
-
Substrate Concentration: The substrate concentration may be too low for the enzyme to act upon effectively.
Q2: My results are inconsistent between experiments. What should I check?
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the substrate stock solution can lead to degradation. Ensure you are using fresh aliquots for each experiment.
-
Pipetting Errors: Inaccurate pipetting of the substrate or enzyme can lead to variability. Calibrate your pipettes regularly.
-
Assay Conditions: Ensure that the temperature, incubation time, and other assay parameters are consistent across all experiments.
Q3: I am seeing a high background signal in my assay. What can I do?
-
Substrate Autohydrolysis: In some buffer conditions, the substrate may hydrolyze spontaneously. Run a control experiment without the enzyme to measure the rate of autohydrolysis.
-
Contaminating Proteases: Your sample or reagents may be contaminated with other proteases. Use high-purity reagents and sterile techniques.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., in a particular buffer or at a certain temperature).
1. Materials and Reagents
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
The buffer in which stability is to be tested
-
0.22 µm syringe filters
2. Sample Preparation
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution in the test buffer to the final desired concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store one aliquot at -80°C as the time-zero reference sample.
-
Incubate the remaining aliquots under the desired test conditions (e.g., 37°C).
3. HPLC Analysis
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot from the incubation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the intact peptide from its degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: Monitor the absorbance at a wavelength appropriate for the furylacryloyl group (typically around 305-345 nm).
4. Data Analysis
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact substrate at each time point relative to the time-zero sample.
-
Plot the percentage of intact substrate versus time to determine the degradation rate.
References
Technical Support Center: Resolving FAGLA Solubility Issues
Disclaimer: The following guide provides general strategies for resolving solubility issues of peptides and proteins in aqueous buffers. As "FAGLA" is not a standard identifier for a specific molecule in publicly available scientific literature, this information is based on established principles for handling biomolecules with limited aqueous solubility. Researchers should adapt these recommendations based on the specific physicochemical properties of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for FAGLA precipitation in aqueous buffers?
A1: Precipitation of peptides like FAGLA in aqueous buffers is often due to one or more of the following factors:
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero, leading to aggregation.[1][2]
-
Hydrophobicity: FAGLA may contain a high proportion of hydrophobic amino acid residues, causing it to self-associate and precipitate in aqueous environments.
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, which can lead to the formation of insoluble aggregates.[1]
-
Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can significantly influence solubility. Some buffer ions can interact with the peptide, promoting aggregation.[3][4]
-
Temperature: Temperature can affect both the solubility and the rate of aggregation. Some peptides are more soluble at lower temperatures.
Q2: How does pH affect the solubility of FAGLA?
A2: The pH of the buffer is a critical factor. To enhance solubility, the pH of the buffer should be adjusted to be at least 1-2 units away from the peptide's isoelectric point (pI).
-
For acidic peptides (pI < 7), using a basic buffer (pH > pI) will result in a net negative charge, promoting repulsion and increasing solubility.
-
For basic peptides (pI > 7), an acidic buffer (pH < pI) will lead to a net positive charge, which also enhances solubility.
Q3: Can the choice of buffer species impact FAGLA solubility?
A3: Yes, the buffer species itself can have a significant effect on peptide stability and aggregation. For instance, phosphate (B84403) and citrate (B86180) buffers have been shown to increase the aggregation propensity for some proteins compared to buffers like MES, MOPS, acetate, or histidine. It is advisable to screen different buffer systems to find the most suitable one for FAGLA.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve FAGLA solubility issues.
Problem: FAGLA powder does not dissolve in the initial aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is near the pI | Adjust the buffer pH to be at least 2 units above or below the predicted pI of FAGLA. | Increased solubility due to electrostatic repulsion. |
| High hydrophobicity | First, dissolve FAGLA in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, acetonitrile) and then slowly add the aqueous buffer while vortexing. | The organic solvent disrupts hydrophobic interactions, allowing the peptide to dissolve. |
| Aggregation | Try dissolving the peptide at a lower temperature (e.g., 4°C) to slow down the aggregation process. | Reduced aggregation kinetics may allow for dissolution. |
Problem: FAGLA dissolves initially but then precipitates over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow aggregation | Add anti-aggregation agents to the buffer, such as L-arginine (0.1-1 M) or detergents (e.g., Tween 20, Triton X-100 at low concentrations). | These agents can stabilize the peptide and prevent self-association. |
| Buffer instability | Prepare fresh buffer and ensure all components are fully dissolved and the pH is correctly adjusted. | Eliminates issues related to buffer degradation or incorrect preparation. |
| Concentration too high | Reduce the working concentration of FAGLA. | Lower concentrations can prevent the peptide from reaching its solubility limit. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing for FAGLA
This protocol outlines a method to systematically test different conditions to find the optimal buffer for dissolving FAGLA.
Materials:
-
FAGLA (lyophilized powder)
-
A selection of buffers (e.g., Phosphate, Tris, HEPES, MES) at various pH values (e.g., 4.0, 7.4, 9.0)
-
Organic solvents (e.g., DMSO, DMF)
-
Additives (e.g., L-arginine, glycerol, non-ionic detergents)
-
Vortex mixer, centrifuge, spectrophotometer
Procedure:
-
Initial Screening in Aqueous Buffers:
-
Weigh out small, equal amounts of FAGLA into several microcentrifuge tubes.
-
To each tube, add a different aqueous buffer (e.g., 10 mM Phosphate pH 7.4, 10 mM Tris pH 8.0, 10 mM Acetate pH 5.0).
-
Vortex gently for 1-2 minutes.
-
Visually inspect for dissolution.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Measure the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm for peptides with Trp or Tyr) to quantify the amount of dissolved FAGLA.
-
-
Screening with Organic Co-solvents:
-
If FAGLA has poor solubility in aqueous buffers, start by dissolving it in a minimal volume of an organic solvent (e.g., 10-50 µL of DMSO).
-
Once dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.
-
Observe for any precipitation.
-
Quantify the dissolved peptide as described above.
-
-
Screening with Additives:
-
Prepare stock solutions of different aqueous buffers containing potential stabilizing additives (e.g., 0.5 M L-arginine, 10% glycerol, 0.05% Tween 20).
-
Repeat the solubility test with these modified buffers.
-
Assess solubility both visually and quantitatively.
-
Data Presentation: FAGLA Solubility Screening
Table 1: Solubility of FAGLA in Different Aqueous Buffers
| Buffer System (25 mM) | pH | Visual Observation | Soluble Concentration (µg/mL) |
| Sodium Phosphate | 7.4 | Precipitate | 15 |
| Tris-HCl | 8.5 | Clear Solution | 150 |
| Sodium Acetate | 4.5 | Clear Solution | 120 |
| MES | 6.0 | Hazy | 45 |
Table 2: Effect of Co-solvents and Additives on FAGLA Solubility in Tris-HCl pH 8.5
| Condition | Co-solvent/Additive | Visual Observation | Soluble Concentration (µg/mL) |
| Control | None | Clear Solution | 150 |
| Co-solvent | 5% DMSO | Clear Solution | 550 |
| Additive | 0.5 M L-arginine | Clear Solution | 480 |
| Additive | 0.02% Tween 20 | Clear Solution | 300 |
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffering capacity is determinant for restoring early α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of FA-Gly-Leu-NH2 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of FA-Gly-Leu-NH2 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as FAGLA, is a synthetic dipeptide substrate. It is frequently used in enzymatic assays, particularly for proteases like thermolysin and other neutral proteases[1][2][3]. Its degradation is a critical factor as it can directly impact experimental outcomes by altering the effective substrate concentration.
Q2: What are the primary causes of this compound degradation in a stock solution?
Degradation of this compound, like other peptides, can be categorized into three main types: chemical, physical, and enzymatic instability.
-
Chemical Instability : This involves the alteration of covalent bonds. Key pathways include:
-
Hydrolysis : The cleavage of peptide bonds, which can be accelerated by acidic or basic pH conditions[4][5]. The amide group at the C-terminus can also be hydrolyzed to a carboxylic acid.
-
Oxidation : The furan (B31954) ring in the N-terminal 3-(2-furyl)acryloyl (FA) group and certain amino acid residues (though less common in this specific peptide) are susceptible to oxidation from dissolved oxygen, metal ions, or light exposure.
-
-
Physical Instability : This involves changes to the peptide's structure without breaking covalent bonds.
-
Aggregation : Peptide molecules can self-associate to form aggregates, which may or may not be visible, leading to a decrease in the concentration of the active, monomeric peptide.
-
Adsorption : Peptides can stick to the surfaces of storage vials (glass or plastic), reducing the concentration of the peptide in solution.
-
-
Enzymatic Degradation : Since this compound is a protease substrate, it is highly susceptible to degradation by contaminating proteases from bacteria, fungi, or the experimental system itself.
Q3: How should I prepare my this compound stock solution to ensure maximum stability?
Proper preparation is the first line of defense against degradation.
-
Solvent Selection : Use a high-purity, sterile solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this peptide, capable of dissolving it at high concentrations (e.g., ≥ 350 mg/mL). For aqueous solutions, use a sterile, nuclease-free buffer at an appropriate pH.
-
Aseptic Technique : Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination, which can introduce proteases.
-
Avoid Repeated Freeze-Thaw Cycles : Once the stock solution is prepared, it is crucial to aliquot it into single-use volumes. This prevents the degradation that can occur with repeated temperature changes.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
Storage conditions are critical for long-term stability. The following table summarizes the recommended conditions based on supplier data and general peptide handling guidelines.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | 3 years | Keep tightly sealed in a desiccated environment. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Preferred method for long-term solution storage . |
| -20°C | 1 month | Suitable for shorter-term storage. |
Data sourced from MedChemExpress product information.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my this compound solution be the problem?
A: Yes, inconsistent results are a common sign of peptide degradation. If the concentration of active peptide changes between experiments, it will directly affect reaction kinetics.
-
Troubleshooting Steps :
-
Prepare a Fresh Stock : Always prepare a fresh stock solution from lyophilized powder if you suspect degradation.
-
Check Aliquots : If using aliquots, try a new, previously unthawed aliquot.
-
Verify Concentration : If possible, verify the peptide concentration using a spectrophotometer or an analytical technique like HPLC.
-
References
Correcting for high background absorbance in FAGLA assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using the Fluorometric Assay for Glutamate-Linked Aminotransferases (FAGLA).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the FAGLA assay?
The FAGLA assay is a coupled enzymatic assay designed to measure the activity of glutamate-producing aminotransferases. The glutamate (B1630785) produced is then utilized in a series of reactions that result in a fluorescent signal. The key steps are:
-
An aminotransferase produces glutamate.
-
Glutamate oxidase acts on the glutamate to produce α-ketoglutarate and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe (e.g., a non-fluorescent substrate) to produce a highly fluorescent compound (e.g., Resorufin).[1]
-
The assay often includes a recycling step where L-alanine and glutamate-pyruvate transaminase are added to regenerate glutamate, amplifying the production of H₂O₂ and thus enhancing the fluorescent signal.[1][2]
Q2: My blank wells (no enzyme or no sample) show high background absorbance. What are the potential causes?
High background in blank wells indicates a signal that is independent of the enzymatic reaction of interest. Common causes include:
-
Reagent Contamination: The assay buffer, water, or other reagents may be contaminated with fluorescent impurities or microbes.[1] It is crucial to use high-purity, sterile-filtered water and fresh buffers.
-
Probe Instability: The fluorometric probe may be unstable and spontaneously hydrolyze or degrade into a fluorescent form.[1] Always prepare the probe solution fresh and protect it from light.
-
Intrinsic Fluorescence of Test Compounds: If you are screening compounds, they may possess inherent fluorescence at the excitation and emission wavelengths used in the assay.[1]
-
Microplate Issues: The microplate itself can contribute to background. Scratches, dust, or fingerprints on the plate can interfere with the light path.[3] Using black plates with clear bottoms is recommended for fluorescence assays to minimize background.[4]
-
Inappropriate Buffer Components: Some buffer components, like bovine serum albumin (BSA), can sometimes bind to fluorescent molecules and alter their properties.[1]
Q3: The background signal increases over time, even in my negative control wells. Why is this happening?
A time-dependent increase in background suggests an ongoing, non-enzymatic reaction. This could be due to:
-
Probe Degradation: The fluorescent probe may be slowly degrading over the incubation period, leading to an increase in fluorescence. Minimize the exposure of your plate to light during incubation and reading.[1]
-
Photobleaching: Conversely, continuous exposure to the excitation light from the plate reader can sometimes lead to the breakdown of fluorescent molecules, although this typically results in a signal decrease. However, in some cases, degradation products can be more fluorescent.
Q4: My sample itself seems to be causing high background. How can I address this?
High background originating from the sample can be due to several factors:
-
Endogenous Fluorescent Compounds: Biological samples can contain molecules that fluoresce at the assay's wavelengths.
-
Sample Matrix Effects: Components in complex samples like serum or plasma can interfere with the assay chemistry.[5]
-
Hemolysis, Icterus, and Lipemia: If working with blood-derived samples, hemolysis (release of hemoglobin), icterus (high bilirubin), and lipemia (high lipids) are common interferents in absorbance and fluorescence assays.[6][7]
To mitigate these issues, consider including a "sample blank" control containing your sample but without the reagents that initiate the final fluorescent reaction. This will allow you to measure and subtract the inherent background fluorescence of your sample. Sample deproteinization using a 10 kDa spin filter may also be necessary for certain sample types.[2]
Troubleshooting Guides
Guide 1: Correcting for High Background Absorbance
High background can significantly reduce the sensitivity and dynamic range of your FAGLA assay. Follow these steps to identify and resolve the source of the high background.
Experimental Protocol for Troubleshooting High Background
-
Prepare Control Wells: Set up a 96-well plate with the following controls:
-
Buffer Blank: Contains only the assay buffer.
-
Reagent Blank: Contains the assay buffer and the fluorometric probe.
-
Enzyme Blank: Contains the assay buffer and all enzymes (glutamate oxidase, HRP, etc.), but no substrate (glutamate).
-
No-Enzyme Control: Contains the assay buffer, probe, and substrate, but no enzymes.[1]
-
Sample Blank: If applicable, contains the sample in assay buffer without the reaction-initiating reagents.
-
-
Incubate and Read: Incubate the plate under standard assay conditions (e.g., 30-45 minutes at 37°C, protected from light).[1] Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm for a Resorufin-based probe).[1]
-
Analyze the Results: Compare the fluorescence readings of the control wells.
| Control Well | High Reading Indicates | Recommended Action |
| Buffer Blank | Contaminated buffer or water. | Prepare fresh, sterile-filtered buffers with high-purity water. |
| Reagent Blank | The fluorometric probe is unstable or contaminated. | Prepare the probe solution fresh immediately before use and protect it from light. |
| Enzyme Blank | The enzyme preparations are contaminated with fluorescent substances. | Test individual enzyme components for fluorescence. Consider a different supplier if necessary. |
| No-Enzyme Control | Spontaneous, non-enzymatic generation of the fluorescent product. | Optimize buffer pH and components. Ensure the probe is stable under assay conditions. |
| Sample Blank | The sample itself is fluorescent or contains interfering substances. | Subtract the sample blank reading from your experimental wells. Consider sample cleanup steps like deproteinization.[2] |
Data Presentation: Example Troubleshooting Data
| Well Type | Average RFU | Interpretation |
| Buffer Blank | 150 | Acceptable |
| Reagent Blank | 1200 | High background from the probe. |
| Enzyme Blank | 250 | Acceptable |
| No-Enzyme Control | 1350 | High background likely due to probe instability. |
| Sample Blank | 800 | Sample has intrinsic fluorescence. |
| Positive Control | 5000 | Assay is working, but with high background. |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the FAGLA assay.
Caption: Experimental workflow for a FAGLA assay.
References
Technical Support Center: FA-Gly-Leu-NH2 Assay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their FA-Gly-Leu-NH2 assays, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an this compound protease assay?
A1: The optimal temperature for an this compound assay is highly dependent on the specific protease being investigated. Many proteases of mammalian origin are often assayed at 37°C to mimic physiological conditions. However, the thermostability of the enzyme and the stability of the substrate at a given temperature are critical factors. For enzymes from thermophilic organisms, the optimal temperature may be significantly higher. It is crucial to determine the optimal temperature for your specific enzyme empirically by performing a temperature optimization assay.
Q2: How does temperature affect the stability of the this compound substrate?
A2: Like many peptide-based substrates, this compound can be susceptible to degradation at elevated temperatures, even in the absence of an enzyme (a process known as autohydrolysis). Storing the substrate under recommended conditions (typically -20°C or -80°C for long-term storage) is critical. During the assay, higher temperatures can increase the rate of non-enzymatic hydrolysis, leading to a higher background signal. It is important to assess the substrate's stability at your chosen assay temperature.
Q3: Can temperature fluctuations during my assay affect the results?
A3: Yes, temperature fluctuations can significantly impact the reproducibility and accuracy of your results. Enzyme kinetics are highly sensitive to temperature changes; even a variation of 1-2°C can alter the reaction rate by 10-20%[1]. Inconsistent temperatures across a microplate can lead to well-to-well variability. Therefore, ensuring a stable and uniform temperature throughout the assay is critical for reliable data.
Q4: How can I minimize temperature-related variability in my plate-based assay?
A4: To minimize temperature-related variability, it is essential to ensure the reaction plate is uniformly equilibrated to the desired temperature before initiating the reaction[2]. Pre-incubating the plate with all reagents except the final one (usually the enzyme or substrate) in the plate reader for 5-10 minutes can help achieve thermal equilibrium[2]. Using a plate reader with robust temperature control is also highly recommended. For long incubations, using plate sealers can help prevent evaporation, which can also lead to temperature and concentration changes in the wells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal | 1. Substrate Autohydrolysis: The this compound substrate may be degrading non-enzymatically at the assay temperature. | - Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of autohydrolysis. - If autohydrolysis is significant, consider lowering the assay temperature or reducing the incubation time. - Always prepare the substrate solution fresh before use. |
| 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with proteases or fluorescent compounds. | - Prepare fresh reagents using high-purity water and chemicals. - Filter-sterilize buffers to remove any microbial contamination that could introduce proteases. | |
| Low Signal or No Activity | 1. Suboptimal Temperature: The assay temperature may be too low for the enzyme to be sufficiently active, or too high, leading to enzyme denaturation. | - Perform a temperature optimization experiment to determine the optimal temperature for your enzyme (see Experimental Protocols section). - Consult the literature for the known optimal temperature range of your protease or a similar one. |
| 2. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles. - Run a positive control with a known active enzyme to confirm that the assay components are working correctly. | |
| Poor Reproducibility | 1. Temperature Gradients Across the Plate: Inconsistent temperature across the microplate can lead to variability in reaction rates between wells. | - Ensure the plate is thoroughly pre-incubated at the desired temperature before starting the reaction. - Use a high-quality plate reader with reliable temperature control. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. |
| 2. Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce errors. | - Use a multichannel pipette to add the starting reagent to minimize timing differences between wells. - For kinetic assays, ensure the plate is read immediately after the addition of the starting reagent. |
Quantitative Data
The following table summarizes the effect of temperature on the catalytic efficiency (kcat/Km) of the protease thermolysin with the substrate this compound.
| Temperature (°C) | kcat/Km (s⁻¹M⁻¹) |
| 11.4 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 13.2 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 16.0 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 17.7 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 19.5 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 22.8 | Data not explicitly provided, but part of the lower temperature range in the study. |
| 25.7 | A biphasic break in the Arrhenius plot was observed near 26°C, indicating a change in the enzyme's kinetic behavior. |
| 29.2 | Data not explicitly provided, but part of the higher temperature range in the study. |
| 32.6 | Data not explicitly provided, but part of the higher temperature range in the study. |
| 38.0 | Data not explicitly provided, but part of the higher temperature range in the study. |
| Note: A study on thermolysin kinetics with this compound showed a non-linear Arrhenius plot with a break point around 26°C, indicating a change in the activation energy of the enzymatic reaction above and below this temperature. |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for a Protease Assay
This protocol outlines a method to determine the optimal temperature for your protease using the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your protease at the optimal pH.
-
This compound Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your protease in a suitable buffer.
-
-
Assay Setup:
-
Prepare a series of reaction mixtures in a 96-well black microplate. For each temperature to be tested, prepare triplicate wells for the enzyme reaction and a "no-enzyme" control.
-
In each well, add the assay buffer and the this compound substrate to the final desired concentration.
-
Add the enzyme to the "enzyme reaction" wells. Add an equal volume of enzyme buffer to the "no-enzyme" control wells.
-
-
Temperature Incubation and Measurement:
-
Set the plate reader to the first desired temperature (e.g., 25°C).
-
Place the microplate in the reader and allow it to equilibrate for at least 10 minutes.
-
Initiate the reaction by adding the final component (e.g., the enzyme).
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Repeat the experiment for each temperature you wish to test (e.g., a range from 25°C to 50°C in 5°C increments).
-
-
Data Analysis:
-
For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control from the rate of the enzyme reaction to correct for substrate autohydrolysis.
-
Plot the corrected initial reaction rate against the temperature to determine the optimal temperature for your enzyme under these conditions.
-
Protocol 2: Assessing Substrate Stability at Different Temperatures
This protocol helps determine the rate of non-enzymatic hydrolysis of this compound at various temperatures.
-
Reagent Preparation:
-
Assay Buffer: Prepare the same assay buffer you will use for your enzymatic assay.
-
This compound Substrate Stock Solution: Prepare a stock solution as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare triplicate wells for each temperature to be tested.
-
To each well, add the assay buffer and the this compound substrate to the final concentration you will use in your enzyme assay.
-
-
Temperature Incubation and Measurement:
-
Set the plate reader to the first desired temperature.
-
Place the microplate in the reader and allow it to equilibrate for 10 minutes.
-
Measure the fluorescence kinetically over a period that is at least as long as your planned enzyme assay incubation time.
-
Repeat this for each temperature of interest.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence at each temperature. This represents the rate of autohydrolysis of the substrate.
-
This information can be used to correct your enzyme kinetics data and to decide on an appropriate assay temperature and duration to minimize background signal.
-
Visualizations
Caption: Workflow for determining the optimal temperature for an this compound assay.
Caption: A logical workflow for troubleshooting common temperature-related assay issues.
References
Identifying and eliminating interfering substances in FAGLA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fluorescence Assays for enzymes that cleave Glycosidic Linkages (FAGLA).
Frequently Asked Questions (FAQs)
Q1: What is a FAGLA assay?
A FAGLA, or Fluorescence Assay for enzymes that cleave Glycosidic Linkages, is a method used to measure the activity of enzymes that break down carbohydrates (glycosidases). The assay quantifies the amount of reducing sugars produced as a result of this enzymatic cleavage. A common method involves a chemical reaction where the newly formed reducing sugars are derivatized with a reagent, such as 2-cyanoacetamide (B1669375), to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme's activity.
Q2: What are the common causes of high background fluorescence in my FAGLA assay?
High background fluorescence can originate from several sources:
-
Autofluorescent Compounds: The sample matrix itself, or compounds in a screening library, may possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[1][2][3]
-
Contaminated Reagents: Buffers, substrates, or the derivatizing agent may be contaminated with fluorescent impurities.
-
Non-enzymatic Substrate Degradation: The glycosidic linkage in the substrate may be unstable under the assay conditions (e.g., high temperature or extreme pH), leading to the spontaneous release of reducing sugars.
-
Reaction of Derivatizing Agent with Other Molecules: The derivatizing agent (e.g., 2-cyanoacetamide) may react with other components in the sample that have reactive carbonyl groups, not just the reducing sugars of interest.
Q3: My results are not reproducible. What are the likely causes?
Poor reproducibility in FAGLA assays can be attributed to:
-
Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or derivatizing agent can lead to significant differences in the final fluorescence signal.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures will lead to variable reaction rates.
-
Timing Variations: The timing of reagent addition and incubation steps, especially the derivatization reaction, must be precise and consistent across all samples.
-
Sample Heterogeneity: If the enzyme or substrate is not properly mixed, the reaction will not proceed uniformly.
Q4: Can components of my sample matrix interfere with the assay?
Yes, various substances in the sample matrix can interfere with the assay. These can be broadly categorized as:
-
Spectral Interferences: Compounds that absorb light at the excitation or emission wavelengths can quench the fluorescence signal (inner filter effect).[1][4] Autofluorescent compounds can also contribute to the signal, leading to falsely high readings.[1][2]
-
Chemical Interferences: Substances that react with the derivatizing agent or the reducing sugars can inhibit or enhance the fluorescence signal. For example, strong oxidizing or reducing agents in the sample could potentially interfere with the derivatization reaction.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Action |
| Autofluorescent compounds in the sample | 1. Run a "sample blank" control containing the sample and all assay components except the enzyme. Subtract this background fluorescence from the test sample readings. 2. If screening compound libraries, pre-read the fluorescence of the compounds before adding the assay reagents.[2] |
| Contaminated reagents | 1. Test each reagent individually for fluorescence at the assay wavelengths. 2. Prepare fresh reagents from high-purity sources if contamination is suspected. |
| Non-enzymatic substrate hydrolysis | 1. Run a "no-enzyme" control containing the substrate and all other reagents. 2. If background is high, assess the stability of the substrate at the assay pH and temperature. Consider lowering the temperature or adjusting the pH if possible without compromising enzyme activity. |
| Derivatizing agent reactivity | 1. Minimize the concentration of potentially reactive components in the sample buffer. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Action |
| Inactive enzyme | 1. Verify the storage conditions and age of the enzyme. 2. Test the enzyme activity with a known positive control substrate. |
| Incorrect assay conditions | 1. Ensure the pH of the reaction buffer is optimal for the enzyme's activity. 2. Verify the incubation temperature is correct. |
| Sub-optimal substrate concentration | 1. Perform a substrate titration to determine the optimal concentration (Km) for your enzyme. |
| Fluorescence quenching | 1. Analyze the absorbance spectrum of your sample to check for compounds that absorb at the excitation or emission wavelengths. 2. Dilute the sample to reduce the concentration of the quenching agent, if possible. |
Experimental Protocols
Protocol 1: General FAGLA Assay using 2-Cyanoacetamide
This protocol is a general guideline for measuring glycosidase activity. Optimal conditions (e.g., buffer pH, temperature, incubation times) should be determined for each specific enzyme.
Materials:
-
Glycosidase enzyme
-
Substrate (e.g., a specific oligosaccharide)
-
Assay Buffer (optimal for the enzyme of interest)
-
2-Cyanoacetamide solution (e.g., 1 M in water)
-
Borate Buffer (e.g., 1 M, pH 9.0)
-
Stop Solution (optional, e.g., 1 M HCl)
-
Microplate reader with fluorescence detection (Excitation ~330-340 nm, Emission ~380-390 nm for the 2-cyanoacetamide adduct)
-
96-well black microplate
Procedure:
-
Enzyme Reaction:
-
Add 20 µL of enzyme solution (at various dilutions) to the wells of the microplate.
-
Add 20 µL of Assay Buffer to "no-enzyme" control wells.
-
Add 20 µL of the sample to be tested to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at the optimal temperature.
-
-
Derivatization:
-
Stop the enzymatic reaction (if necessary) by adding a stop solution or by proceeding directly to the high-pH derivatization step.
-
Add 20 µL of 2-Cyanoacetamide solution to each well.
-
Add 20 µL of Borate Buffer to each well to raise the pH.
-
Incubate the plate at a high temperature (e.g., 95-100°C) for 10 minutes to facilitate the derivatization reaction.
-
Cool the plate to room temperature.
-
-
Fluorescence Measurement:
-
Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Identifying and Mitigating Interference
1. Characterizing Sample Interference:
-
Sample Blank: Prepare a well containing the sample, assay buffer, and all other reagents except the enzyme. This will account for the background fluorescence of the sample itself.
-
No-Substrate Control: Prepare a well containing the enzyme, sample, and all other reagents except the substrate. This will identify if the sample interacts with the derivatizing agent.
-
Quenching Assessment: Prepare a known concentration of the fluorescent product (e.g., by reacting a known amount of glucose with 2-cyanoacetamide). Add the sample to this and measure the fluorescence. A decrease in signal compared to the fluorescent product alone indicates quenching.
2. Mitigating Interference:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. However, ensure the enzyme activity remains within the detectable range.
-
Buffer Optimization: If the interference is pH-dependent, adjusting the assay buffer pH (while maintaining it within the enzyme's active range) may help.
-
Alternative Derivatization Chemistry: If 2-cyanoacetamide proves problematic, other derivatization reagents for reducing sugars could be explored, though this would require significant re-optimization of the assay.
Visualizations
Caption: FAGLA Experimental Workflow.
Caption: Troubleshooting Logic for FAGLA Assays.
Caption: FAGLA Assay Principle.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing enzyme and substrate concentrations for FAGLA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize enzyme and substrate concentrations for successful FAGLA (fluorescein-di-β-D-galactopyranoside) assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing a FAGLA assay?
A1: The initial step is to determine the optimal concentrations of both the enzyme (β-galactosidase) and the substrate (FAGLA). This is crucial for ensuring the reaction rate is within the linear range of detection for your instrument. A common approach is to first vary the enzyme concentration while keeping the substrate concentration constant, and then, with an optimal enzyme concentration, vary the substrate concentration.[1]
Q2: How do I determine the optimal enzyme concentration?
A2: To find the ideal enzyme concentration, perform a series of dilutions of your enzyme stock and measure the initial reaction velocity at a fixed, non-limiting concentration of FAGLA.[1] Plot the initial velocity against the enzyme concentration. The optimal concentration will be within the linear range of this plot, where a change in enzyme concentration results in a proportional change in reaction rate.[1]
Q3: How do I determine the optimal FAGLA concentration?
A3: Once you have a fixed, optimal enzyme concentration, you can determine the optimal FAGLA concentration by performing a substrate titration. Measure the initial reaction velocity across a range of FAGLA concentrations. The resulting plot of velocity versus substrate concentration should yield a hyperbolic curve, from which you can determine the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2][3][4] A good starting point for routine assays is a substrate concentration around the Km value.[1]
Q4: What is the "inner filter effect" and how can I avoid it in my FAGLA assay?
A4: The inner filter effect occurs at high substrate concentrations where the substrate itself absorbs either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[5] This can result in an underestimation of the reaction velocity.[5] To avoid this, it is important to work with FAGLA concentrations that do not lead to significant absorbance at the excitation and emission wavelengths of fluorescein (B123965). It is recommended to keep the sum of the absorbance at the excitation and emission wavelengths below 0.08.[5]
Q5: What is substrate inhibition and how does it affect my FAGLA assay?
A5: Substrate inhibition is a phenomenon where the reaction rate decreases at very high substrate concentrations.[6][7][8][9] This can happen if two substrate molecules bind to the enzyme, leading to a non-productive complex.[9] If you observe a decrease in reaction rate after an initial increase as you raise the FAGLA concentration, you may be experiencing substrate inhibition. To avoid this, it is crucial to identify the optimal substrate concentration that provides saturation without causing inhibition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low signal | Enzyme is inactive or at too low a concentration. | - Check the activity of your enzyme stock. - Increase the enzyme concentration in the assay. |
| FAGLA substrate has degraded. | - Use a fresh stock of FAGLA. - Store FAGLA protected from light and moisture. | |
| Incorrect buffer pH or composition. | - Ensure the buffer pH is optimal for β-galactosidase activity. | |
| Instrument settings are not optimal. | - Check the excitation and emission wavelength settings for fluorescein (the product of FAGLA cleavage). - Ensure the detector gain is set appropriately. | |
| High background fluorescence | Autofluorescence from the substrate or buffer components. | - Run a control with buffer and FAGLA only to determine background fluorescence.[10] - Consider using a different buffer system. |
| Contamination of reagents or microplate. | - Use fresh, high-purity reagents. - Use black, opaque microplates designed for fluorescence assays to minimize background. | |
| Non-linear reaction progress curves | Substrate depletion. | - If the reaction plateaus quickly, the initial FAGLA concentration may be too low for the amount of enzyme used. Reduce the enzyme concentration or increase the substrate concentration. |
| Enzyme instability. | - Check if the enzyme is stable under the assay conditions (temperature, pH, time). | |
| Inner filter effect. | - Dilute the FAGLA concentration.[5] | |
| High well-to-well variability | Pipetting errors. | - Ensure accurate and consistent pipetting, especially for small volumes. - Use calibrated pipettes. |
| Inconsistent temperature across the plate. | - Allow the plate to equilibrate to the reaction temperature before adding reagents. | |
| Edge effects. | - Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature environment. | |
| Reaction rate decreases at high FAGLA concentrations | Substrate inhibition. | - Perform a detailed substrate titration to identify the concentration at which inhibition begins.[7] - Use a FAGLA concentration below the inhibitory level for your assays.[4] |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
-
Prepare a FAGLA working solution: Prepare a solution of FAGLA in the assay buffer at a concentration that is expected to be saturating (e.g., 5-10 times the expected Km).
-
Prepare enzyme dilutions: Perform a serial dilution of the β-galactosidase enzyme stock in assay buffer. The range of concentrations should be broad enough to observe a linear relationship between concentration and activity.
-
Set up the assay: In a black 96-well microplate, add the assay buffer and the FAGLA working solution to each well.
-
Initiate the reaction: Add the different enzyme dilutions to their respective wells to start the reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths for fluorescein.
-
Calculate initial velocities: Determine the initial reaction velocity for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the data: Plot the initial velocity as a function of the enzyme concentration. The optimal enzyme concentration for subsequent experiments will be in the linear range of this graph.
Protocol 2: Determination of Optimal FAGLA Concentration (Michaelis-Menten Kinetics)
-
Prepare enzyme working solution: Prepare a solution of β-galactosidase in the assay buffer at the optimal concentration determined in Protocol 1.
-
Prepare FAGLA dilutions: Perform a serial dilution of the FAGLA stock in assay buffer to cover a wide range of concentrations, both below and above the expected Km.
-
Set up the assay: In a black 96-well microplate, add the assay buffer and the different FAGLA dilutions to their respective wells.
-
Initiate the reaction: Add the enzyme working solution to each well to start the reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals.
-
Calculate initial velocities: Determine the initial reaction velocity for each FAGLA concentration.
-
Plot the data: Plot the initial velocity as a function of the FAGLA concentration. This will generate a Michaelis-Menten curve. From this curve, you can determine the Vmax and Km values. The optimal FAGLA concentration for your assay will depend on your experimental goals, but a concentration around the Km is often a good starting point.[1]
Visualizations
Caption: Workflow for optimizing enzyme and substrate concentrations in a FAGLA assay.
Caption: A logical flowchart for troubleshooting common issues in FAGLA assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ableweb.org [ableweb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faieafrikanart.com [faieafrikanart.com]
- 8. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphpad.com [graphpad.com]
- 10. nrel.colostate.edu [nrel.colostate.edu]
Technical Support Center: Minimizing Experimental Variability in FAGLA-Based Kinetic Studies
Welcome to the technical support center for Fluorescence-Activating and Guiding Light-Addressable (FAGLA) based kinetic studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize experimental variability in their FAGLA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during FAGLA-based kinetic studies in a question-and-answer format.
1. High Background Fluorescence
Q: My assay has a high background fluorescence, obscuring the signal from my target interaction. What are the potential causes and solutions?
A: High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.[1] Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Autofluorescence | Biological samples naturally contain molecules like NADH, flavins, and collagen that fluoresce.[2] To mitigate this, run an unlabeled control to determine the baseline autofluorescence.[2] If autofluorescence is high, consider using a red-shifted fluorogen, as autofluorescence is typically stronger in the blue-green spectrum. You can also try pre-treating your sample with photobleaching or using a commercial autofluorescence quenching reagent.[3] |
| Non-specific Binding of Fluorogen | The fluorogen may bind non-specifically to cellular components or the microplate. To address this, ensure you are using the optimal concentration of the fluorogen by performing a titration.[4] Thoroughly wash the cells or wells with a suitable buffer like PBS after incubation with the fluorogen to remove any unbound molecules. |
| Contaminated Reagents | Buffers, media, or other reagents can be a source of contaminating fluorescent compounds. Prepare fresh solutions using high-purity water and reagents. |
| Media Components | Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. For live-cell imaging, consider switching to a phenol red-free medium or an imaging-specific buffer. |
2. Low Signal-to-Noise Ratio
Q: The signal from my FAGLA assay is weak and difficult to distinguish from the background noise. How can I improve the signal-to-noise ratio?
A: A low signal-to-noise ratio can make it challenging to obtain reliable kinetic data. Here are several strategies to enhance your signal.
| Potential Cause | Recommended Solution |
| Suboptimal Fluorogen Concentration | The concentration of the fluorogen may be too low for sufficient signal generation. Perform a concentration titration to determine the optimal fluorogen concentration that provides a bright signal without increasing the background. |
| Low FAGLA-tagged Protein Expression | Insufficient expression of the FAGLA-tagged protein of interest will result in a weak signal. Verify the expression level of your fusion protein using a complementary method like Western blotting. If expression is low, you may need to optimize your transfection or expression system. |
| Inefficient FAGLA-Fluorogen Binding | The binding affinity between the FAGLA tag and the fluorogen is crucial for signal generation. Ensure you are using the correct fluorogen for your specific FAGLA tag. Also, check that the buffer conditions (pH, ionic strength) are optimal for the FAGLA-fluorogen interaction. |
| Incorrect Instrument Settings | The settings on your fluorescence plate reader or microscope may not be optimized for your assay. Ensure you are using the correct excitation and emission filters for your chosen fluorogen. Optimize the gain or exposure time to maximize signal detection without saturating the detector. |
3. Photobleaching
Q: I am observing a rapid decrease in fluorescence intensity during my kinetic measurements. How can I minimize photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss over time. This is a critical issue in kinetic studies that require repeated measurements.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Intense light exposure is a primary cause of photobleaching. Reduce the laser power or lamp intensity to the lowest level that still provides an adequate signal. |
| Prolonged Exposure Time | Long or frequent exposures to the excitation light will accelerate photobleaching. Minimize the exposure time for each measurement and increase the interval between readings if your experimental design allows. |
| Oxygen-Mediated Photodamage | The presence of molecular oxygen can contribute to photobleaching. For fixed samples, use an antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen-depleted imaging buffer if compatible with your cells. |
| Inherent Photostability of the Fluorogen | Some fluorogens are inherently more photostable than others. If photobleaching is a persistent issue, consider switching to a more photostable FAGLA-fluorogen pair if available for your application. |
4. Inconsistent or Non-Reproducible Results
Q: My kinetic data is highly variable between wells and experiments. What are the common sources of this variability?
A: Reproducibility is key for reliable kinetic analysis. Inconsistent results can stem from several factors.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of reagents can lead to significant variability. Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet the pipette tips. For multi-well plates, consider preparing a master mix of reagents to minimize well-to-well differences. |
| Temperature and pH Fluctuations | Enzyme kinetics are highly sensitive to changes in temperature and pH. Ensure your assay buffer is properly equilibrated to the correct temperature before starting the reaction. Use a well-buffered system to maintain a stable pH throughout the experiment. |
| Incomplete Reagent Mixing | Inadequate mixing of reagents in the well can lead to non-uniform reaction rates. Gently mix the plate on an orbital shaker after reagent addition, unless the protocol specifies otherwise. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can alter reagent concentrations. To minimize this, avoid using the outer wells or fill them with a blank solution like buffer or water. |
Experimental Protocols
This section provides a generalized methodology for a FAGLA-based kinase activity assay. This protocol should be optimized for your specific kinase, substrate, and experimental setup.
Generalized FAGLA-Based Kinase Activity Assay Protocol
This protocol describes a continuous kinetic assay to measure the activity of a kinase using a FAGLA-tagged substrate. Phosphorylation of the substrate induces a conformational change that is reported by a change in fluorescence of the FAGLA-fluorogen complex.
Materials:
-
Purified kinase of interest
-
FAGLA-tagged kinase substrate
-
Fluorogen specific for the FAGLA tag
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Kinase inhibitor (for control)
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAGLA-tagged substrate in kinase reaction buffer.
-
Prepare a stock solution of the kinase in kinase reaction buffer.
-
Prepare a stock solution of ATP in kinase reaction buffer.
-
Prepare serial dilutions of the kinase inhibitor in kinase reaction buffer.
-
Prepare the fluorogen solution in kinase reaction buffer at the desired concentration.
-
-
Assay Setup:
-
In the microplate, add the following to each well:
-
Kinase reaction buffer
-
FAGLA-tagged substrate
-
Fluorogen
-
Kinase inhibitor or vehicle control
-
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate at the desired reaction temperature (e.g., 30°C) for 10 minutes.
-
-
Kinase Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to the reaction temperature.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 60-120 minutes). Use the optimal excitation and emission wavelengths for the FAGLA-fluorogen pair.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity as a function of time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the kinetic curve.
-
Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value.
-
Experimental Controls
Proper controls are essential for the validation and interpretation of your FAGLA kinetic data.
| Control | Purpose |
| No Enzyme Control | Measures the background signal and any non-enzymatic substrate turnover. |
| No Substrate Control | Determines the background fluorescence of the buffer, fluorogen, and enzyme. |
| No ATP Control | Confirms that the observed reaction is ATP-dependent. |
| Positive Control (Known Inhibitor) | Validates the assay's ability to detect inhibition. |
| Vehicle Control (e.g., DMSO) | Accounts for any effects of the solvent used to dissolve the test compounds. |
Visualizations
FAGLA Mechanism of Action
The FAGLA system relies on the principle of a fluorogen-activating protein (FAP). The FAP is a genetically encoded protein tag that is fused to a protein of interest. The fluorogen is a small molecule that is non-fluorescent in solution but becomes highly fluorescent upon binding to the FAP. This "light-up" mechanism provides a high signal-to-noise ratio as the background fluorescence from unbound fluorogen is minimal.
References
- 1. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Protease Substrates: FA-Gly-Leu-NH2 vs. FALGPA
For researchers in proteomics, drug discovery, and diagnostics, the selection of an appropriate protease substrate is a critical determinant of experimental success. The specificity, sensitivity, and kinetic properties of a substrate directly impact the accuracy and reliability of enzyme activity assays. This guide provides a comprehensive comparison of two widely used synthetic protease substrates: N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucine Amide (FA-Gly-Leu-NH2 or FAGLA) and N-(3-[2-Furyl]acryloyl)-L-Leucyl-Glycyl-L-Prolyl-L-Alanine (FALGPA). We will delve into their respective biochemical properties, kinetic parameters with their primary target enzymes, and detailed experimental protocols to assist researchers in making an informed choice for their specific applications.
Biochemical Properties and Primary Applications
This compound and FALGPA, while sharing a common furylacryloyl chromophore, are designed for different classes of proteases, which is reflected in their peptide sequences.
| Feature | This compound (FAGLA) | FALGPA |
| Peptide Sequence | Furylacryloyl-Gly-Leu-NH2 | Furylacryloyl-Leu-Gly-Pro-Ala |
| Primary Target Enzyme | Thermolysin and other neutral proteases | Collagenases (e.g., from Clostridium histolyticum) |
| Enzyme Class | Metalloproteinase | Metalloproteinase |
| Cleavage Site | Gly-Leu bond | Gly-Pro bond |
| Detection Method | Spectrophotometry (decrease in absorbance at ~345 nm) | Spectrophotometry (decrease in absorbance at ~345 nm) |
| Key Applications | Characterization of thermolysin and neutral protease activity, inhibitor screening. | Measurement of collagenase activity, particularly in tissue dissociation applications and inhibitor screening. |
Performance Comparison: Enzyme Kinetics
The efficiency of a substrate is best described by its kinetic parameters with a specific enzyme. The following tables summarize the available kinetic data for this compound with thermolysin and FALGPA with collagenase. A direct comparison of their performance is challenging as they are optimized for different proteases. Notably, FALGPA is reported to be a poor substrate for thermolysin, highlighting its specificity for collagenases.
Table 1: Kinetic Parameters of this compound with Thermolysin
| Parameter | Value | Enzyme Source | Conditions | Reference |
| kcat | Varies with temperature (e.g., ~15 s⁻¹ at 25.7°C) | Bacillus thermoproteolyticus rokko | 50 mM MES, pH 7.4, 1 mM CaCl₂, 4 M NaCl | [1] |
| Km | Varies with temperature | Bacillus thermoproteolyticus rokko | 50 mM MES, pH 7.4, 1 mM CaCl₂, 4 M NaCl | [1] |
| kcat/Km | pH-dependent variations | Not specified | Not specified | [2] |
Note: The kinetic parameters of this compound with thermolysin are temperature-dependent, showing a non-linear Arrhenius behavior.[1][3]
Table 2: Kinetic Parameters of FALGPA with Clostridium histolyticum Collagenase
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Km | 0.2–1.0 mM | Clostridium histolyticum | Dependent on assay conditions | [4] |
| Vmax | Not specified | Clostridium histolyticum | Dependent on assay conditions | |
| kcat | Relatively low compared to native collagen | Clostridium histolyticum | Dependent on assay conditions | [4] |
Note: The hydrolysis of FALGPA by collagenase follows Michaelis-Menten kinetics.
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for assays using this compound and FALGPA.
Thermolysin Activity Assay using this compound
This protocol is adapted from studies on the kinetics of thermolysin from Bacillus thermoproteolyticus rokko.[1]
1. Reagents:
- Assay Buffer: 50 mM MES, pH 7.4, containing 1 mM CaCl₂ and 4 M NaCl.
- Thermolysin Stock Solution: Prepare a stock solution of thermolysin in the assay buffer. A final concentration of approximately 0.16 µM in the assay is recommended.[1]
- This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl sulfoxide (B87167) (DMSO).
- Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to determine kinetic parameters.
2. Assay Procedure:
- Equilibrate the assay buffer and substrate working solutions to the desired temperature (e.g., 25°C) in a water bath.
- In a quartz cuvette, add the appropriate volume of the substrate working solution and assay buffer to a final volume of, for example, 1 mL.
- Place the cuvette in a temperature-controlled spectrophotometer and monitor the absorbance at 345 nm to establish a baseline.
- Initiate the reaction by adding a small volume of the thermolysin stock solution and mix thoroughly.
- Record the decrease in absorbance at 345 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.
- Calculate the initial velocity (v₀) from the linear portion of the curve.
- Repeat the assay with different substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Collagenase Activity Assay using FALGPA
This protocol is based on standard procedures for measuring the activity of collagenase from Clostridium histolyticum.[5]
1. Reagents:
- Assay Buffer: 50 mM Tricine, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂.
- Collagenase Stock Solution: Prepare a stock solution of collagenase in cold (4°C) purified water.
- FALGPA Stock Solution: Prepare a 1.0 mM solution of FALGPA in the assay buffer.
2. Assay Procedure:
- Equilibrate the assay buffer and FALGPA stock solution to 25°C.
- In a 96-well plate or cuvettes, prepare the reaction mixture. For each reaction, a final volume of 100 µL can be used, containing 40 µL of the FALGPA solution and 60 µL of the assay buffer.[5]
- Add the desired amount of the collagenase sample to the wells. For a positive control, a known concentration of collagenase can be used. For a blank, add the same volume of purified water.
- Immediately place the plate in a microplate reader or spectrophotometer capable of kinetic measurements at 37°C.[5]
- Measure the decrease in absorbance at 345 nm at regular intervals for 5-15 minutes.[5][6]
- Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
- One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.
Visualizing the Enzymatic Reactions and Assay Workflow
To better understand the processes described, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.
Conclusion
This compound and FALGPA are valuable tools for the characterization of specific protease activities. The choice between these two substrates is primarily dictated by the target enzyme. This compound is a well-established substrate for thermolysin and other neutral proteases, offering a means to study their kinetics and inhibition. In contrast, FALGPA is specifically designed for collagenase activity assays and is the substrate of choice for this class of enzymes, with the added benefit of being resistant to cleavage by thermolysin. The detailed protocols and kinetic data provided in this guide should empower researchers to select the most suitable substrate and design robust and accurate protease assays for their specific research needs.
References
Unraveling the FAGLA Assay: A Guide to Cross-Validation with Alternative Methods
For researchers, scientists, and professionals in drug development, the robust validation of assay results is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of the Fluorescence-based Aggregated Glucosylceramidase-Like Activity (FAGLA) assay with other established methods, supported by experimental data and detailed protocols. The FAGLA assay is a specialized method for quantifying the activity of glucosylceramidase (GCase), an enzyme crucial in lysosomal storage disorders.
Quantitative Comparison of Assay Performance
To facilitate a clear understanding of the FAGLA assay's performance relative to other techniques, the following table summarizes key quantitative data from comparative studies. The primary methods used for cross-validation include High-Performance Liquid Chromatography (HPLC)-based assays and flow cytometry-based methods, which are also widely used for measuring GCase activity.
| Parameter | FAGLA Assay | HPLC-Based Assay | Flow Cytometry Assay |
| Principle | Measures fluorescence of a substrate cleaved by aggregated GCase | Separates and quantifies fluorescently labeled substrate and product | Measures fluorescence of a cell-permeable substrate cleaved by GCase in individual cells[1] |
| Sample Type | Purified enzyme, cell lysates, tissue homogenates | Cell lysates, tissue homogenates[2] | Live cells (e.g., peripheral blood mononuclear cells)[1] |
| Sensitivity | High | High, can detect femtomole levels of product[2] | High, suitable for single-cell analysis |
| Throughput | High | Low to medium | High |
| Time to Result | Rapid | Time-consuming due to chromatographic separation[2] | Rapid |
| Instrumentation | Fluorescence plate reader | HPLC system with a fluorescence detector[2] | Flow cytometer[1] |
| Key Advantages | High throughput, suitable for screening | High specificity and direct quantification | Single-cell resolution, measures activity in living cells[1] |
| Limitations | Indirect measurement, potential for interference from autofluorescence | Lower throughput, requires sample processing | Requires specialized equipment and expertise |
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for reproducing and comparing results. Below are the detailed experimental protocols for the FAGLA assay and the cross-validation methods.
FAGLA Assay Protocol
The FAGLA assay quantifies GCase activity by measuring the fluorescence generated from the cleavage of a specific substrate by the aggregated form of the enzyme.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.4) and a stock solution of the fluorogenic substrate.
-
Sample Preparation : Prepare cell lysates or tissue homogenates in the reaction buffer. Determine the total protein concentration for normalization.
-
Assay Procedure :
-
Pipette 20 µL of the sample into a 96-well black microplate.
-
Add 80 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition : Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis : Normalize the fluorescence signal to the total protein concentration to determine the specific GCase activity.
HPLC-Based Assay Protocol
This method provides a direct and highly specific measurement of GCase activity by separating and quantifying the fluorescent product of the enzymatic reaction.[2]
-
Reaction Setup : Incubate cell lysates or tissue homogenates with a fluorescently labeled GCase substrate (e.g., C6-NBD-glucosylceramide) in a reaction buffer.[2]
-
Reaction Termination : Stop the reaction by adding a chloroform/methanol mixture.[2]
-
Lipid Extraction : Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.[2]
-
Sample Preparation for HPLC : Dry the organic phase and resuspend the lipid extract in the HPLC mobile phase.[2]
-
HPLC Analysis : Inject the sample into an HPLC system equipped with a normal-phase column and a fluorescence detector. Separate the substrate and product using an isocratic mobile phase.[2]
-
Quantification : Determine the amount of fluorescent product by integrating the peak area and comparing it to a standard curve.[2]
Flow Cytometry-Based Assay Protocol
This technique allows for the measurement of GCase activity in individual living cells, providing insights into cellular heterogeneity.[1]
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) or use cultured cells.
-
Substrate Loading : Incubate the cells with a cell-permeable fluorogenic GCase substrate, such as 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu).[1]
-
Inhibition Control : As a negative control, pre-incubate a set of cells with a specific GCase inhibitor (e.g., conduritol B-epoxide) before adding the substrate to ensure the measured fluorescence is specific to GCase activity.[1]
-
Incubation : Incubate the cells at 37°C to allow for substrate cleavage.
-
Flow Cytometry Analysis : Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL-1 for fluorescein-based substrates).[1]
-
Data Analysis : Quantify the GCase activity based on the mean fluorescence intensity of the cell population, after subtracting the background fluorescence from the inhibitor-treated cells.
Visualizing the Experimental Workflow
To provide a clear visual representation of the cross-validation process, the following diagram illustrates the logical flow of the experimental procedures.
Caption: Cross-validation workflow for FAGLA assay.
References
A Head-to-Head Comparison: FA-Gly-Leu-NH2 Versus Fluorescent Substrates for Protease Detection
For researchers, scientists, and drug development professionals engaged in the study of proteases, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison between the traditional chromogenic substrate, FA-Gly-Leu-NH2, and modern fluorescent substrates, offering insights into their respective principles of detection, performance characteristics, and experimental protocols.
The accurate measurement of protease activity is fundamental to understanding their roles in health and disease, and for the development of novel therapeutics. While both this compound and fluorescent substrates are valuable tools, they operate on different principles and offer distinct advantages and disadvantages in terms of sensitivity, convenience, and data interpretation.
Principle of Detection
This compound: A Chromogenic Approach
This compound (FAGLA) is a dipeptide substrate primarily used for assaying metalloproteases like thermolysin. The detection principle is based on the change in absorbance upon enzymatic cleavage of the peptide bond between Glycine and Leucine. The furylacryloyl (FA) group at the N-terminus acts as a chromophore. Hydrolysis of the peptide bond leads to a decrease in absorbance in the ultraviolet (UV) range, typically monitored around 345 nm. This change in absorbance is directly proportional to the rate of substrate cleavage and, consequently, the protease activity.
Fluorescent Substrates: A Luminescent Alternative
Fluorescent substrates for protease detection often employ the principle of Förster Resonance Energy Transfer (FRET). In a typical FRET-based substrate, a fluorophore and a quencher molecule are positioned on opposite sides of the protease cleavage site within a peptide sequence. In the intact substrate, the close proximity of the quencher dampens the fluorescence emission of the fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This "turn-on" signal provides a highly sensitive measure of protease activity. An example of such a substrate is Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, where Mca ( (7-Methoxycoumarin-4-yl)acetyl) is the fluorophore and Dnp (2,4-Dinitrophenyl) is the quencher.[1]
Performance Comparison
The choice between this compound and a fluorescent substrate often hinges on the specific requirements of the assay, including the desired sensitivity, the nature of the biological sample, and the available instrumentation.
| Parameter | This compound | Fluorescent Substrates (e.g., Mca-based) |
| Detection Method | UV-Vis Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Intensity) |
| Principle | Change in absorbance upon cleavage | Relief of quenching (FRET) upon cleavage |
| Sensitivity | Lower | Higher (often up to 1000-fold more sensitive than absorbance methods)[2] |
| Signal Change | Decrease in signal | Increase in signal ("turn-on") |
| Instrumentation | UV-Vis Spectrophotometer | Fluorometer or fluorescence plate reader |
| Interference | Can be susceptible to interference from compounds that absorb in the UV range. | Can be affected by fluorescent compounds in the sample matrix and light scattering. |
| Multiplexing | Difficult | Amenable to multiplexing with spectrally distinct fluorophores |
Quantitative Data Summary
A direct quantitative comparison of catalytic efficiency for a single protease using both substrate types requires consistent experimental conditions. Below is a summary of reported kinetic parameters for thermolysin with this compound and for various matrix metalloproteinases (MMPs), which are also zinc-dependent proteases, with a common fluorescent substrate.
Table 1: Kinetic Parameters for Protease Substrates
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Thermolysin | This compound | 1.67 | 33.3 | 1.99 x 104 |
| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | 0.0052 | - | 1.02 x 105 |
| MMP-1 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | 0.0275 | - | 2.91 x 104 |
| MMP-14 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | 0.0079 | - | 1.14 x 105 |
Note: The kcat value for the fluorescent substrate with MMPs was not explicitly provided in the cited source; therefore, a direct comparison of kcat is not possible. The specificity constant (kcat/Km) is a key indicator of catalytic efficiency.
Experimental Protocols
Assay Protocol for this compound with Thermolysin (Spectrophotometric)
This protocol is a representative example and may require optimization for specific experimental conditions.
Materials:
-
Thermolysin enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the assay buffer to a concentration of 10 mM.
-
Prepare Enzyme Working Solution: Dilute the thermolysin stock in cold assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate or cuvette, add the assay buffer and the substrate solution to achieve the desired final substrate concentration.
-
Initiate Reaction: Add the enzyme working solution to the wells to start the reaction. The final volume should be consistent across all wells.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 345 nm over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of substrate hydrolysis is proportional to the change in absorbance per unit time.
Assay Protocol for a Fluorescent Substrate with a Matrix Metalloproteinase (Fluorometric)
This protocol is based on the use of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.[1]
Materials:
-
Active MMP enzyme
-
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Black, opaque 96-well plate
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the fluorescent substrate in DMSO to a concentration of 1-10 mM. Store in aliquots at -20°C, protected from light.[1]
-
Prepare Enzyme Working Solution: Dilute the active MMP enzyme in assay buffer to the desired concentration.
-
Assay Setup: In the 96-well plate, add the assay buffer and the diluted enzyme solution.
-
Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction. The final substrate concentration is typically in the low micromolar range.[1]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time in a kinetic mode. Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence intensity vs. time curve. The enzyme activity is directly proportional to the change in fluorescence units per unit time.
Visualizing the Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the detection mechanisms and a typical experimental workflow.
Caption: Mechanisms of chromogenic and fluorescent protease substrates.
Caption: General experimental workflow for protease activity assays.
Conclusion
Both this compound and fluorescent substrates are effective tools for protease detection, each with its own set of strengths and weaknesses. The chromogenic substrate this compound offers a straightforward and cost-effective method suitable for many applications, particularly when high sensitivity is not the primary concern. In contrast, fluorescent substrates, especially those based on FRET, provide significantly higher sensitivity, making them ideal for detecting low levels of protease activity, for high-throughput screening, and for applications where sample volume is limited. The choice of substrate should be guided by the specific experimental goals, the nature of the protease and sample, and the available laboratory instrumentation.
References
A Comparative Guide to Protease Kinetics using the FAGLA Substrate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Kinetic Parameters of Thermolysin with FAGLA
The following table summarizes the kinetic parameters for the hydrolysis of FAGLA by wild-type thermolysin and several of its mutants. The data highlights how subtle changes in the enzyme's structure can significantly impact its catalytic efficiency.
| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-Type Thermolysin | 26 | 0.4 | 65,000 | [1] |
| N116D Mutant | - | - | 208,000 | [1] |
| L144S Mutant | - | - | 325,000 - 650,000 | [2] |
| G8C/N60C/S65P/L144S Mutant | - | - | 325,000 - 650,000 | [2] |
| L144S/D150E/S53D Mutant | - | - | 559,000 | [3] |
Note: Specific kcat and Km values for some mutants were not detailed in the cited literature, which focused on the overall catalytic efficiency (kcat/Km).
Experimental Protocols
A detailed methodology for determining the kinetic parameters of a protease with the FAGLA substrate is provided below. This protocol is based on the established assay for thermolysin and can be adapted for other proteases, keeping in mind that the optimal conditions may vary.[4]
Principle
The hydrolysis of the peptide bond in FAGLA by a protease leads to a decrease in absorbance at 345 nm. The initial rate of this absorbance change is proportional to the enzyme's activity and can be used to calculate the kinetic parameters, Michaelis constant (Km) and the catalytic rate constant (kcat), by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[4]
Materials
-
Protease of interest (e.g., Thermolysin)
-
FAGLA substrate
-
Assay Buffer (e.g., 50 mM MES, 1 mM CaCl₂, pH 7.5)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure
-
Substrate Preparation: Prepare a stock solution of FAGLA in DMSO. Further dilute the stock solution with the assay buffer to create a series of substrate concentrations. The final concentration of DMSO in the assay should be kept low (e.g., < 7% v/v) to avoid affecting enzyme activity.[4]
-
Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. The final enzyme concentration in the assay should be chosen to ensure a linear rate of substrate hydrolysis over a reasonable time course.
-
Kinetic Measurement: a. Set the spectrophotometer to 345 nm and equilibrate the instrument and the substrate solutions to the desired temperature (e.g., 25 °C). b. Add a specific volume of the substrate solution to a cuvette and place it in the spectrophotometer to obtain a stable baseline reading. c. Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly. d. Record the decrease in absorbance at 345 nm over time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction. e. Repeat steps 3b-3d for each substrate concentration.
-
Data Analysis: a. Calculate the initial velocity (v₀) for each substrate concentration from the slope of the initial linear phase of the absorbance vs. time plot. The change in absorbance can be converted to a change in concentration using the molar extinction coefficient for FAGLA hydrolysis (Δε₃₄₅ = -310 M⁻¹cm⁻¹).[4] b. Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). c. Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]), where Vmax is the maximum velocity. This can be done using non-linear regression software. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation of the data. d. The turnover number (kcat) can be calculated from the Vmax using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
Mandatory Visualization
Signaling Pathway of Protease Catalysis
The following diagram illustrates the general mechanism of enzyme-substrate interaction and product formation, which is the fundamental principle behind the kinetic analysis.
Caption: General scheme of protease-catalyzed substrate hydrolysis.
Experimental Workflow for Comparative Kinetic Analysis
The diagram below outlines the key steps involved in performing a comparative kinetic analysis of different proteases with the FAGLA substrate.
Caption: Workflow for comparative kinetic analysis of proteases.
Discussion and Conclusion
The provided data clearly demonstrates that FAGLA is an effective substrate for thermolysin, a metalloprotease. The specificity of proteases is largely determined by the amino acid residues at and around the cleavage site. Thermolysin typically cleaves peptide bonds on the N-terminal side of hydrophobic residues, and the Gly-Leu bond in FAGLA fits this preference.
In contrast, serine proteases like trypsin and chymotrypsin (B1334515) have different and more stringent substrate specificities:
-
Trypsin preferentially cleaves peptide bonds on the C-terminal side of positively charged amino acids, namely lysine (B10760008) and arginine.
-
Chymotrypsin favors large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine at the C-terminus of the scissile bond.
-
Elastase typically cleaves after small, neutral amino acids like alanine, glycine, and valine.
Given these specificities, FAGLA (furylacryloyl-Gly-Leu-amide) is not an optimal substrate for trypsin, chymotrypsin, or elastase. The lack of a positively charged residue makes it a poor substrate for trypsin, and the absence of a large aromatic ring at the P1 position makes it unsuitable for chymotrypsin. While elastase does cleave after small residues, the bulky furylacryloyl group and the leucine (B10760876) residue may not fit well into its active site.
This guide provides a comprehensive overview of the kinetic analysis of proteases using the FAGLA substrate, with a detailed focus on thermolysin. While direct comparative data with other proteases using FAGLA is limited due to substrate specificity, the provided protocol and workflow offer a solid foundation for researchers to conduct their own comparative studies with appropriate substrates for their enzymes of interest. Understanding the principles of substrate specificity is crucial for selecting the right tools for protease research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
Assessing Mutant Enzyme Substrate Specificity with FA-Gly-Leu-NH2: A Comparative Guide
For researchers in enzyme engineering and drug development, understanding how mutations affect an enzyme's substrate specificity is paramount. This guide provides a comparative analysis of the substrate specificity of various mutant metallopeptidases using the dipeptide substrate N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH2 (FA-Gly-Leu-NH2 or FAGLA). The data presented here, supported by detailed experimental protocols and workflow visualizations, offers a clear framework for assessing the performance of engineered enzymes.
Quantitative Comparison of Mutant Enzyme Kinetics
The catalytic efficiency of an enzyme is best described by the kinetic parameters Km and kcat, where Km reflects the substrate concentration at half-maximal velocity and kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency. Below are comparative data for wild-type and mutant metallopeptidases acting on the substrate this compound.
Table 1: Kinetic Parameters of Wild-Type and Mutant Thermolysin with this compound
| Enzyme Variant | Mutation | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Fold Change in kcat/Km vs. Wild-Type |
| Wild-Type | - | 18.5 | 0.45 | 41.1 | 1.0 |
| Mutant 1 | L144S | 92.5 | 0.46 | 201.1 | 4.9 |
| Mutant 2 | G8C/N60C/S65P | 17.9 | 0.44 | 40.7 | ~1.0 |
| Mutant 3 | G8C/N60C/S65P/L144S | 89.7 | 0.45 | 199.3 | 4.8 |
Data adapted from a study on improving the activity and stability of thermolysin[1].
Table 2: Catalytic Efficiency of Wild-Type and Mutant Pseudomonas aeruginosa Elastase (PAE) with this compound
| Enzyme Variant | Mutation | kcat/Km (s⁻¹M⁻¹) | % Relative Activity |
| Wild-Type PAE | - | 1.2 x 10⁵ | 100% |
| Mutant 1 | D132A | 1.1 x 10⁵ | 91.7% |
| Mutant 2 | R179A | 1.5 x 10⁴ | 12.5% |
| Mutant 3 | D180A | 1.3 x 10⁵ | 108.3% |
| Mutant 4 | D183A | 1.4 x 10⁵ | 116.7% |
| Mutant 5 | R198A | 2.4 x 10⁴ | 20.0% |
Data adapted from a comprehensive alanine-scanning mutagenesis study on PAE[2]. The kcat/Km values were measured at 25°C with FAGLA as the substrate[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key protocols for site-directed mutagenesis and enzyme kinetic analysis.
Site-Directed Mutagenesis
This protocol describes the generation of mutant enzymes through the alteration of the DNA sequence.
-
Template DNA Preparation : Isolate and purify the plasmid DNA containing the gene of interest (e.g., wild-type thermolysin or PAE) from an E. coli host strain.
-
Primer Design : Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase, the template DNA, and the designed mutagenic primers. This reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template DNA Digestion : Digest the parental, methylated, non-mutated DNA template with a restriction enzyme such as DpnI. This enzyme specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation : Transform the mutated plasmid DNA into a competent E. coli strain for propagation.
-
Selection and Sequencing : Select for transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Protein Expression and Purification : Express the mutant protein in a suitable expression system (e.g., E. coli or Bacillus subtilis) and purify the enzyme using standard chromatographic techniques.
Enzyme Kinetic Assay with this compound
This spectrophotometric assay measures the rate of this compound hydrolysis.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a series of dilutions of the substrate stock solution to obtain a range of concentrations for kinetic analysis.
-
Prepare a solution of the purified wild-type or mutant enzyme of known concentration in the same buffer.
-
-
Assay Procedure :
-
Equilibrate the substrate solutions and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).
-
In a cuvette, mix the substrate solution with the assay buffer.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.
-
Monitor the decrease in absorbance at a specific wavelength (typically around 345 nm for FAGLA) over time using a spectrophotometer. The cleavage of the furylacryloyl group results in a decrease in absorbance.
-
-
Data Analysis :
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Km and Vₘₐₓ.
-
Calculate the kcat value using the equation kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as the ratio kcat/Km.
-
Visualizing the Workflow and Rationale
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.
Caption: Workflow for generating and testing mutant enzymes.
References
Catalytic Efficiency of Human Carboxypeptidases CPA1 and CPA4 with N-(2-Furyl)acryloyl-Dipeptide Substrates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the catalytic efficiency of enzymes is paramount for applications ranging from drug discovery to biomarker identification. This guide provides a comparative analysis of the specificity constant (kcat/Km) for two related human zinc metallopeptidases, Carboxypeptidase A1 (CPA1) and Carboxypeptidase A4 (CPA4), with the chromogenic substrate N-(2-Furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe).
The specificity constant, kcat/Km, is a crucial kinetic parameter that reflects how efficiently an enzyme can bind to a substrate and convert it into a product. A higher kcat/Km value indicates a greater catalytic efficiency. In this comparison, we delve into the kinetic parameters of CPA1 and CPA4, two enzymes with overlapping yet distinct substrate specificities, to highlight their functional differences.
Comparative Kinetic Data
The catalytic efficiencies of human CPA1 and CPA4 were determined using the substrate FA-Phe-Phe. The kinetic parameters, including the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), are summarized in the table below. These values were obtained from a study by Tanco et al. (2010), which characterized the substrate specificity of human carboxypeptidase A4.[1]
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹·min⁻¹) |
| Human Carboxypeptidase A1 (CPA1) | FA-Phe-Phe | 123 ± 13 | 11,500 ± 400 | 93.5 |
| Human Carboxypeptidase A4 (CPA4) | FA-Phe-Phe | 107 ± 18 | 4,890 ± 320 | 45.7 |
Data sourced from Tanco et al., 2010.[1]
The data reveals that while both enzymes can process FA-Phe-Phe, CPA1 exhibits a nearly two-fold higher catalytic efficiency (kcat/Km) for this substrate compared to CPA4. This difference is primarily driven by a higher turnover rate (kcat) for CPA1.
Experimental Protocol
The determination of the kinetic parameters for CPA1 and CPA4 with FA-Phe-Phe involves monitoring the change in absorbance resulting from the hydrolysis of the scissile peptide bond. The following is a generalized protocol based on the methodology described by Tanco et al. (2010).[1]
Materials:
-
Recombinant human pro-CPA1 and pro-CPA4
-
Trypsin (for activation of pro-carboxypeptidases)
-
Substrate: N-(2-Furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Enzyme Activation: Pro-CPA1 and pro-CPA4 are activated by incubation with trypsin to remove the pro-domain. The activated enzymes are then purified.
-
Substrate Preparation: A stock solution of the FA-Phe-Phe substrate is prepared in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Kinetic Assay:
-
The assays are performed in a 96-well plate format or in individual cuvettes.
-
To each well or cuvette, add a defined volume of the substrate solution at a specific concentration.
-
Initiate the reaction by adding a small volume of the activated enzyme solution (CPA1 or CPA4).
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The hydrolysis of the furylacryloyl-dipeptide leads to a decrease in absorbance.
-
Record the initial reaction velocities (v₀) from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Finally, calculate the specificity constant as kcat/Km.
-
Diagrams
Enzymatic Reaction Workflow
Caption: A simplified workflow of the enzymatic hydrolysis of FA-Phe-Phe by carboxypeptidases.
Signaling Pathway of Carboxypeptidase A Action
Caption: Activation of pro-carboxypeptidase A and its subsequent catalytic action on a peptide substrate.
References
Safety Operating Guide
Proper Disposal of FA-Gly-Leu-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the disposal of FA-Gly-Leu-NH2, a dipeptide substrate for proteases. While specific disposal instructions are not always readily available, a risk-based approach grounded in the compound's known hazards and general laboratory best practices is essential.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards, requiring appropriate personal protective equipment (PPE) and handling procedures at all times.
Summary of Hazards:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure (Respiratory system) (Category 3) |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Face Protection: A face shield may be necessary for splash hazards.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powder outside of a fume hood, a respirator may be required. Use only in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The recommended approach for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels, gloves, and pipette tips), in a designated and clearly labeled solid chemical waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, regardless of concentration or solvent, in a designated and labeled liquid chemical waste container.
-
The container must be compatible with the solvent used (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
-
2. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound")
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the storage of hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and documented institutional procedure.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
Exposure Response:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
Spill Response Protocol:
Caption: Step-by-step response to a spill of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all personnel. Always consult your institution's specific safety and disposal guidelines, as they will supersede any general recommendations.
References
Essential Safety and Handling Protocols for FA-Gly-Leu-NH2
This guide provides comprehensive safety and logistical information for the handling and disposal of FA-Gly-Leu-NH2, a dipeptide substrate for proteases. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the product. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, and therefore, it should be handled with due care.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and prevent contamination when handling this compound, the use of appropriate personal protective equipment and engineering controls is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or accidental splashes of solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[1][2] Gloves should be changed immediately if they become contaminated.[1] |
| Body Protection | Lab Coat | A standard laboratory coat is required to protect clothing and skin from potential spills.[1][2] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to avoid inhalation, as fine powders can easily become airborne.[1][2][3] It is advised to work in a well-ventilated area.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area, such as a laboratory bench or fume hood, is clean and uncluttered.[1]
-
Equilibration : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[4][5] This prevents the condensation of moisture, which can reduce the stability of the peptide.[3][4][5]
-
Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[2]
-
Weighing : When weighing the lyophilized powder, perform the task in a designated area, such as a fume hood, to minimize the risk of inhalation and creating dust.[1][2][6] Handle the powder quickly and reseal the bottle tightly.[4]
-
Reconstitution : To prepare a solution, slowly add the desired solvent to the vial.[2] Cap the container securely before mixing. If the peptide does not dissolve readily, brief sonication may be used to enhance solubilization.[3][4]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2] Dispose of contaminated materials according to the disposal plan.
Storage Conditions
The stability of this compound is dependent on proper storage conditions.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term storage |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
For solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled waste container for non-hazardous chemical waste.[1][8][9]
-
Aqueous Waste : Aqueous solutions containing the peptide should be collected as chemical waste and should not be poured down the drain.[1][8]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Institutional Protocols : Follow your institution's specific guidelines for chemical waste disposal.[1][8] Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1][8]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. corepeptides.com [corepeptides.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
